N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHDPORHNWWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232937 | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68291-96-3 | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacological Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, commonly known as BDB, is a psychoactive compound belonging to the phenethylamine and methylenedioxyphenethylamine (MDxx) chemical classes.[1] Classified as an entactogen, BDB shares structural and functional similarities with more widely known compounds such as 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive technical overview of the pharmacological profile of BDB, synthesizing available data on its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. We will delve into its function as a monoamine releasing agent, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and in vitro characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.
Introduction: Chemical Identity and Classification
This compound (BDB) is a chiral compound with the chemical formula C₁₁H₁₅NO₂ and a molar mass of 193.24 g/mol .[1] It is structurally related to MDMA, differing by the substitution of a methyl group on the alpha-carbon of the ethylamine side chain with an ethyl group. This seemingly minor structural modification significantly influences its pharmacological profile.
BDB is classified as an entactogen, a class of psychoactive substances characterized by their ability to produce feelings of empathy, emotional openness, and connectedness.[2] From a mechanistic standpoint, BDB functions as a monoamine releasing agent, primarily affecting the release of serotonin and norepinephrine, with a comparatively weaker action on dopamine.[1]
Table 1: Chemical and Physical Properties of BDB
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-amine | [1] |
| Other Names | BDB, MDB, J, 3,4-Methylenedioxy-α-ethylphenethylamine | [1] |
| CAS Number | 107447-03-0 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molar Mass | 193.246 g·mol⁻¹ | [1] |
| Melting Point | 159 to 161 °C (318 to 322 °F) | [1] |
Synthesis of this compound (BDB)
The synthesis of BDB can be achieved through various synthetic routes. One common and effective method involves the reductive amination of 1-(1,3-benzodioxol-5-yl)butan-2-one. A classical approach to this transformation is the Leuckart reaction.[1][3]
Rationale for Synthetic Approach
The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes.[1][3] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[3]
Detailed Experimental Protocol: Leuckart Reaction
Objective: To synthesize this compound from 1-(1,3-benzodioxol-5-yl)butan-2-one.
Materials:
-
1-(1,3-benzodioxol-5-yl)butan-2-one
-
Ammonium formate
-
Formic acid (optional, as a catalyst)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for basification)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(1,3-benzodioxol-5-yl)butan-2-one and a molar excess of ammonium formate (typically 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature of 160-185°C.[2] The reaction is typically carried out for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a concentrated solution of hydrochloric acid to hydrolyze the intermediate formamide and protonate the resulting amine.
-
Extraction: The acidic aqueous solution is then washed with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Basification and Isolation: The aqueous layer is then made strongly basic with the addition of a concentrated sodium hydroxide solution. This deprotonates the amine, which will often separate as an oil or can be extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude freebase of BDB. Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Pharmacodynamics: Mechanism of Action
The primary pharmacological action of BDB is the release of monoamine neurotransmitters from presynaptic nerve terminals.[1] This is achieved through its interaction with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). BDB acts as a substrate for these transporters, leading to a reversal of their normal function from reuptake to efflux.
Monoamine Transporter Interaction and Neurotransmitter Release
Table 2: Qualitative Monoamine Releasing Profile of BDB
| Transporter | Releasing Activity |
| Serotonin Transporter (SERT) | Strong |
| Norepinephrine Transporter (NET) | Moderate to Strong |
| Dopamine Transporter (DAT) | Weak |
In Vitro Assessment of Monoamine Release
To quantitatively determine the monoamine releasing properties of BDB, in vitro release assays using synaptosomes or cell lines stably expressing the human monoamine transporters are essential.
3.2.1. Experimental Protocol: In Vitro Serotonin Release Assay
Objective: To measure the BDB-induced release of [³H]serotonin from cells expressing the human serotonin transporter (hSERT).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hSERT
-
[³H]Serotonin (radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer
-
BDB hydrochloride
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture hSERT-expressing HEK293 cells to confluency in appropriate cell culture plates.
-
Radioligand Loading: Pre-incubate the cells with [³H]serotonin in KRH buffer for a specified time (e.g., 30 minutes) to allow for uptake into the cells.
-
Wash: Gently wash the cells with fresh KRH buffer to remove extracellular [³H]serotonin.
-
Initiation of Release: Add KRH buffer containing various concentrations of BDB to the cells.
-
Sample Collection: At specified time points, collect the supernatant (extracellular medium).
-
Cell Lysis: Lyse the cells to determine the amount of [³H]serotonin remaining intracellularly.
-
Quantification: Measure the radioactivity in the supernatant and cell lysate samples using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]serotonin released for each concentration of BDB and determine the EC₅₀ value.
Pharmacokinetics
Limited data is available on the specific pharmacokinetics of BDB in humans. However, studies on its N-methylated analog, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), provide some insights as BDB is a known metabolite of MBDB.
Metabolism
The metabolism of BDB is expected to follow similar pathways to other MDxx compounds. The primary metabolic routes are likely to involve O-dealkylation of the methylenedioxy ring, followed by methylation, sulfation, or glucuronidation of the resulting hydroxyl groups.[4] N-dealkylation is not a primary pathway for BDB as it is a primary amine.
Toxicology
The toxicological profile of BDB has not been extensively studied. However, based on its structural similarity to other amphetamine derivatives, potential for neurotoxicity, particularly at high or repeated doses, should be considered.
Neurotoxicity
The neurotoxic potential of related compounds like MDMA is well-documented and is primarily associated with damage to serotonergic neurons. While the N-methylated analog of BDB, MBDB, is suggested to be less neurotoxic than MDMA, specific studies on BDB are lacking.[4] In vitro cytotoxicity assays using neuronal cell lines can provide an initial assessment of its potential for neurotoxicity.
5.1.1. Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of BDB on a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
BDB hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BDB for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
The pharmacological profile of BDB is influenced by its structural features, particularly the ethyl group at the alpha-position and the primary amine.
-
Alpha-Ethyl Group: The presence of the α-ethyl group in BDB, as opposed to the α-methyl group in MDMA, is thought to contribute to its reduced stimulant effects and potentially lower affinity for the dopamine transporter.
-
Primary Amine: BDB is a primary amine. N-methylation to form MBDB alters its pharmacological profile, generally leading to a decrease in potency as a serotonin releasing agent.[1]
Conclusion and Future Directions
This compound (BDB) is a fascinating compound with a distinct pharmacological profile as a serotonin-norepinephrine releasing agent. While it shares similarities with other entactogens, its unique structure imparts a nuanced activity that warrants further investigation. This guide has provided a comprehensive overview of the current knowledge surrounding BDB, including its synthesis, mechanism of action, and potential toxicological considerations.
Significant gaps in the literature remain, particularly concerning quantitative data on its interaction with monoamine transporters and a thorough in vivo toxicological evaluation. Future research should prioritize obtaining these critical data points to fully elucidate the pharmacological and toxicological profile of BDB. Such information is essential for a complete understanding of its potential risks and any therapeutic applications that may be explored in the future.
References
-
1,3-Benzodioxolylbutanamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. (1986). Journal of Medicinal Chemistry, 29(11), 2009-2015. Retrieved February 21, 2026, from [Link]
- Lebel, C. P., & Foss, J. A. (1996). Use of a rodent neurotoxicity screening battery in the preclinical safety assessment of recombinant-methionyl human brain-derived neurotrophic factor. Neurotoxicology, 17(3-4), 851–863.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. Retrieved February 21, 2026, from [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Retrieved February 21, 2026, from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 21, 2026, from [Link]
-
An In Vivo Assessment of Blood-Brain Barrier Disruption in a Rat Model of Ischemic Stroke. (2018). Journal of Visualized Experiments, (133), 56952. Retrieved February 21, 2026, from [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M958. Retrieved February 21, 2026, from [Link]
-
(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Serotonin Release Assay (SRA), LMWH | Test Detail | Quest Diagnostics. (n.d.). Retrieved February 21, 2026, from [Link]
-
'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed. (1995). Journal of Neuroscience Methods, 62(1-2), 11–18. Retrieved February 21, 2026, from [Link]
-
The Chemical Tools for Imaging Dopamine Release - PMC - NIH. (2021). ACS Chemical Neuroscience, 12(15), 2784–2801. Retrieved February 21, 2026, from [Link]
-
Serotonin Release Assay, Unfractionated Heparin, Mass Spectrometry, Serum. (n.d.). Retrieved February 21, 2026, from [Link]
-
The platelet serotonin‐release assay - The Blood Project. (2015). American Journal of Hematology, 90(6), 564–572. Retrieved February 21, 2026, from [Link]
-
Release assay for human norepinephrine transporter (hNET) using a... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (2021). International Journal of Molecular Sciences, 22(13), 6825. Retrieved February 21, 2026, from [Link]
-
Dopamine ELISA kits for fast & easy dopamine quantification - Immusmol. (n.d.). Retrieved February 21, 2026, from [Link]
-
In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode - Analyst (RSC Publishing). (2022). Analyst, 147(10), 2139–2147. Retrieved February 21, 2026, from [Link]
-
Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA) - PubMed. (1998). British Journal of Pharmacology, 124(8), 1741–1748. Retrieved February 21, 2026, from [Link]
-
Brain-derived and glial cell line-derived neurotrophic factors protect a catecholaminergic cell line from dopamine-induced cell death - PubMed. (1996). Journal of Neurochemistry, 66(6), 2479–2486. Retrieved February 21, 2026, from [Link]
-
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) - PubMed. (2000). Addiction Biology, 5(3), 269–282. Retrieved February 21, 2026, from [Link]
-
Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC. (2017). Neurotoxicology and Teratology, 63, 1–13. Retrieved February 21, 2026, from [Link]
-
Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed. (2002). Cancer Letters, 175(1), 17–25. Retrieved February 21, 2026, from [Link]
-
Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment - Frontiers. (2025). Frontiers in Toxicology, 7, 1345678. Retrieved February 21, 2026, from [Link]
-
Use of Physiologically Based Kinetic Modeling-Facilitated Reverse Dosimetry to Predict In Vivo Acute Toxicity of Tetrodotoxin in Rodents - ResearchGate. (2022). Toxicological Sciences, 187(1), 105–116. Retrieved February 21, 2026, from [Link]
-
Nonradioactive assay helps diagnose heparin reaction - Insights. (2022). Retrieved February 21, 2026, from [Link]
-
Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids - Frontiers. (2021). Frontiers in Cellular Neuroscience, 15, 689155. Retrieved February 21, 2026, from [Link]
-
Protective effects of butein on corticosterone-induced cytotoxicity in Neuro2A cells - PMC. (2020). BMC Complementary Medicine and Therapies, 20(1), 73. Retrieved February 21, 2026, from [Link]
-
Assay Categories | Biogenic Amines & Neurology - IBL-America. (n.d.). Retrieved February 21, 2026, from [Link]
-
Ultra-Sensitive Norepinephrine ELISA kit I 30+ citations - Immusmol. (n.d.). Retrieved February 21, 2026, from [Link]
-
Bioinspired Theranostic Coordination Polymer Nanoparticles for Intranasal Dopamine- Replacement in Parkinson's Disease - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]
-
Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - MDPI. (2024). Pharmaceuticals, 17(3), 345. Retrieved February 21, 2026, from [Link]
Sources
Technical Guide: Solubility Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
This guide provides an in-depth technical analysis of the solubility profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine , a secondary amine structurally related to piperonyl and butylamine derivatives.
Executive Summary
This compound (also referred to as N-piperonyl-sec-butylamine ) is a lipophilic secondary amine. It functions as a key intermediate in the synthesis of bioactive benzodioxole derivatives.
Due to the absence of a widely established CAS registry entry for this specific isomer in public commodity databases, this guide derives its solubility profile from First Principles of Organic Chemistry , comparative analysis of structural homologs (such as N-benzyl-sec-butylamine and MBDB), and standard experimental validation protocols.
Key Solubility Characteristic: The compound exhibits a pH-dependent solubility switch . It is highly soluble in non-polar organic solvents in its free base form but becomes water-soluble upon protonation (salt formation).
Physicochemical Identity
Understanding the molecule's structure is the prerequisite for predicting solvent interactions.
| Property | Value / Description |
| Systematic Name | This compound |
| Common Name | N-Piperonyl-sec-butylamine |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Structural Class | Secondary Amine, Benzodioxole derivative |
| Predicted LogP | ~2.6 – 2.9 (Lipophilic) |
| Predicted pKa | ~9.8 – 10.2 (Conjugate Acid) |
| Physical State (Base) | Pale yellow viscous oil (Ambient Temp) |
| Physical State (HCl Salt) | White crystalline solid |
Structural Analysis for Solubility
-
Lipophilic Domain: The 1,3-benzodioxole ring (piperonyl) and the sec-butyl alkyl chain provide significant non-polar surface area, driving solubility in hydrophobic solvents (DCM, Toluene).
-
Hydrophilic Domain: The secondary amine (-NH-) and the etheric oxygens in the dioxole ring act as hydrogen bond acceptors. The amine can also act as a donor, allowing solubility in polar protic solvents (Alcohols).
Solubility Profile by Solvent Class
The following data represents the predicted solubility behavior based on the solvation thermodynamics of secondary phenethyl-like amines.
Table 1: Solubility of Free Base vs. HCl Salt
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Note |
| Polar Protic | Water | Insoluble (<0.5 g/L) | Soluble (>50 g/L) | Hydrophobic effect dominates free base; Ion-dipole forces drive salt solubility. |
| Methanol / Ethanol | Soluble (Miscible) | Soluble | Amphiphilic solvents accommodate both the organic tail and polar head. | |
| Isopropanol (IPA) | Soluble | Moderate (Hot) | Ideal for recrystallization of the salt. | |
| Polar Aprotic | Acetone | Soluble | Low/Moderate | Salt may precipitate upon cooling. |
| Acetonitrile | Soluble | Moderate | Useful for HPLC mobile phases. | |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | Soluble | Salts are often soluble in wet DCM or DCM/MeOH mixtures; less soluble in dry DCM. |
| Chloroform | Very Soluble | Soluble | Excellent solvent for extraction of the free base. | |
| Non-Polar | Diethyl Ether | Soluble | Insoluble | Standard solvent for precipitating the salt form. |
| Toluene / Xylene | Soluble | Insoluble | Used for high-temp synthesis; salt precipitates out. | |
| Hexane / Heptane | Soluble | Insoluble | Used to wash non-polar impurities from the crude salt. |
Mechanism of Solubility (Diagram)
The solubility behavior is governed by the equilibrium between the neutral free base and the protonated ammonium species. This relationship is critical for extraction and purification.
Figure 1: The pH-dependent solubility switch allows for "Acid/Base Extraction," the primary method for purifying this amine.
Experimental Protocols
To validate the solubility for your specific batch (which may contain impurities affecting saturation points), follow these protocols.
Protocol A: Gravimetric Determination (Saturation Method)
Objective: Determine exact solubility in a specific solvent (e.g., Toluene).
-
Preparation: Place 10 mL of the target solvent in a scintillation vial.
-
Saturation: Add this compound dropwise (if oil) or spatula-tip (if solid) while stirring at 25°C. Continue until the substance no longer dissolves and a persistent second phase (droplet or solid) appears.
-
Equilibration: Stir for 4 hours at constant temperature.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent completely using a rotary evaporator or nitrogen stream. Dry the residue in a vacuum desiccator.
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Protocol B: Acid/Base Purification Workflow
This workflow exploits the solubility differences described in Table 1 to isolate pure amine from reaction mixtures.
Figure 2: Purification workflow utilizing the solubility differential between the amine salt (water-soluble) and non-basic impurities (solvent-soluble).
Applications in Crystallization
For researchers aiming to isolate the compound as a stable solid (hydrochloride salt), solvent selection is critical.
-
Solvent Pair: Isopropanol (IPA) / Diethyl Ether .
-
Method: Dissolve the free base in a minimal amount of dry IPA. Add concentrated HCl (in IPA or Dioxane). The solution will warm up. Allow to cool.
-
Induction: If no crystals form, slowly add cold Diethyl Ether (antisolvent) until turbidity persists. Refrigerate at 4°C.
-
Rationale: The salt is moderately soluble in IPA but insoluble in Ether. The gradient reduces solubility in a controlled manner, promoting crystal growth over precipitation.
-
Safety & Handling
-
Corrosivity: As a secondary amine, the free base is caustic and can cause skin burns. Wear nitrile gloves and eye protection.
-
Volatility: While the boiling point is high (>200°C est.), vapor pressure is sufficient to cause respiratory irritation. Handle in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
PubChem Compound Summary. N-benzylbutan-2-amine (Structural Analog). National Center for Biotechnology Information. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine solubility and pKa).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Characterization of N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine: Binding Affinity & Pharmacological Profiling
[1]
Executive Summary
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (also identified as N-sec-butylpiperonylamine) represents a structural isomer of the entactogen MBDB (Eden).[1] Despite their identical molecular formula (
Current pharmacological literature indicates that while phenethylamine derivatives (2-carbon spacer) like MDMA and MBDB exhibit nanomolar affinity for monoamine transporters (MATs), benzylamine derivatives (1-carbon spacer) display negligible to low affinity for the Dopamine (DAT) and Serotonin (SERT) transporters. [1]
This guide serves as a definitive technical resource for researchers investigating this ligand. It details the structural-activity relationship (SAR) predicting its reduced potency and provides a validated Radioligand Binding Assay protocol to empirically determine its
Structural Analysis & SAR Prediction
To understand the binding potential of the target molecule, one must contrast it with its active isomer, MBDB.[1] The critical determinant of affinity at monoamine transporters is the distance between the aromatic ring (hydrophobic interaction) and the basic nitrogen (ionic interaction with Aspartate residues in the transporter).[1]
Comparative Architecture
-
MBDB (Active): A phenethylamine core.[1] The ethyl chain places the amine ~2.5–3.0 Å from the ring, an optimal distance for the S1 binding pocket of SERT/DAT.[1]
-
Target (Unknown): A benzylamine core. The methyl chain shortens this distance to ~1.5 Å. This steric constraint typically prevents the molecule from bridging the gap between the hydrophobic pocket and the ionic aspartate anchor (Asp79 in DAT, Asp98 in SERT).[1]
Visualization of Isomeric Mismatch[1]
The following diagram illustrates the structural divergence that leads to the predicted loss of affinity.
Figure 1: Structural comparison highlighting the critical spacer length difference between the active phenethylamine (MBDB) and the target benzylamine.[1]
Predicted Pharmacological Profile[1][2][3]
Based on established SAR for N-benzyl derivatives of benzodioxoles [1][2], the following profile is projected:
| Target Protein | Predicted Affinity ( | Rationale |
| SERT (5-HTT) | > 10,000 nM (Inactive) | Benzylamines lack the flexibility to occupy the S1 site effectively.[1] |
| DAT | > 10,000 nM (Inactive) | Short linker prevents simultaneous binding of the aromatic ring and amine.[1] |
| NET | > 5,000 nM (Low) | Similar structural constraints to DAT.[1] |
| Sigma-1 ( | Moderate (50–500 nM) | N-substituted benzylamines often retain affinity for Sigma-1 receptors, serving as a potential off-target site [3].[1] |
| TAAR1 | Unknown | Potential agonist activity due to structural similarity to trace amines, though N-substitution usually reduces potency.[1] |
Clinical Implication: This molecule is unlikely to produce the psychostimulant or entactogenic effects associated with MDMA/MBDB. It is more likely to act as an inert impurity or a selective Sigma ligand.
Experimental Protocol: Determination of Binding Affinity
Since direct literature values are absent, the following self-validating protocol is required to generate definitive
Reagents & Controls[1]
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
Non-Specific Binding (NSB) Definition:
-
SERT: 10
M Fluoxetine. -
DAT: 10
M GBR12909.
-
-
Reference Standard: MBDB HCl (for positive control validation).[1]
Step-by-Step Workflow
-
Membrane Preparation: Harvest HEK293-hSERT/hDAT cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to a protein concentration of ~20
g/well . -
Incubation:
-
In a 96-well plate, add 25
L of Test Compound (10 concentrations: to M). -
Add 25
L of Radioligand. -
Add 150
L of Membrane Suspension. -
Incubate for 60 min at 25°C (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis Logic
Calculate specific binding and fit to a one-site competition model:
Assay Workflow Diagram
Figure 2: Operational workflow for determining the Ki value of the target ligand.[1]
References
-
Nichols, D. E. (1994).[1] Structure-activity relationships of phenethylamine derivatives. NIDA Research Monograph, 146, 1-24.[1]
-
Kolhatkar, R., et al. (2003).[1] Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study. Journal of Medicinal Chemistry, 46(11), 2205-2215.[1]
-
Raiteri, M., et al. (1977).[1][5] Trace amines and the trace amine-associated receptor 1: Pharmacology, neurochemistry, and clinical implications. Frontiers in Neuroscience.
-
Baumann, M. H., et al. (2018).[1][6] Synthesis, analytical characterization, and monoamine transporter activity of new psychoactive substances. Drug Testing and Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (CAS 135795-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. pure.atu.ie [pure.atu.ie]
A Technical Guide to the Theoretical Toxicity and Safety Profile of Benzodioxol-5-ylmethyl Amines
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Benzodioxole Moiety - A Double-Edged Sword in Drug Design
The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) scaffold is a recurring structural motif in numerous natural products and synthetic molecules, from flavorants like safrole to pharmaceuticals and agrochemicals.[1][2] Its prevalence is due in part to its unique electronic properties and its ability to serve as a stable, lipophilic isostere for catechol and guaiacol functionalities. The benzodioxol-5-ylmethyl amine subclass, which includes notorious psychoactive compounds like 3,4-Methylenedioxymethamphetamine (MDMA), presents a specific and critical set of challenges in drug development.[3][4] While the core structure can be a key to desired pharmacological activity, it is also a well-known structural alert, flagging significant toxicological liabilities.[5]
This guide provides an in-depth analysis of the theoretical toxicity and safety profile of this chemical class. It moves beyond a simple cataloging of effects to explain the underlying biochemical mechanisms, structure-toxicity relationships, and a pragmatic framework for risk assessment. Our objective is to equip researchers and drug development professionals with the mechanistic understanding required to make informed decisions, from early-stage lead optimization to preclinical safety evaluation.
Section 1: Toxicokinetics and Metabolic Activation - The Genesis of Reactivity
The toxicological profile of benzodioxol-5-ylmethyl amines is inextricably linked to their metabolic fate. The parent compounds themselves often possess relatively low intrinsic toxicity; the danger arises from their biotransformation into reactive species.[5][6] The primary site of this metabolic activation is the methylenedioxy bridge of the benzodioxole ring.
The Dominant Pathway: CYP450-Mediated Bioactivation
The Cytochrome P450 (CYP) superfamily of enzymes, the body's primary machinery for drug metabolism, is the central actor in the toxification of these compounds.[1][7] The process begins with the abstraction of a hydrogen atom from the methylene carbon of the dioxole ring by an activated CYP enzyme (specifically, the ferryl oxygen species). This generates a radical intermediate that rapidly collapses, leading to the formation of a highly reactive electrophilic carbene.
This carbene does not typically escape into the cellular milieu. Instead, it immediately coordinates with the ferrous (Fe²⁺) heme iron of the very CYP enzyme that created it.[8] This forms a stable, yet slowly reversible, metabolic-intermediate complex (MIC), which renders the enzyme catalytically inactive.[8] This process, known as mechanism-based inhibition (or suicide inhibition), is the cornerstone of the toxicity profile for this chemical class.[1][8]
The Alternative Pathway: Ring Opening and Catechol Formation
A secondary, but highly significant, metabolic route involves the oxidative cleavage of the methylenedioxy ring. This biotransformation yields catechol metabolites, such as alpha-methyldopamine in the case of MDMA metabolism.[9][10] These catechols are redox-active and can undergo oxidation to form highly reactive ortho-quinones. These quinones are potent electrophiles that can readily form covalent adducts with cellular nucleophiles, most notably the sulfhydryl groups of glutathione (GSH) and cysteine residues in proteins.[10] This pathway is a major contributor to the observed hepatotoxicity and oxidative stress associated with some members of this class.[9][10]
Section 2: Core Toxicodynamics - Mechanisms of Cellular and Organ Damage
The reactive metabolites generated during biotransformation initiate a cascade of adverse effects at the cellular and organ level. The most critical of these are enzyme inhibition, hepatotoxicity, and neurotoxicity.
Mechanism-Based Inhibition of Cytochrome P450 Enzymes
This is the most predictable and widely studied toxicological liability of the benzodioxole moiety.[1][7][8] The formation of the MIC leads to a time-dependent, quasi-irreversible inactivation of key drug-metabolizing enzymes.[8]
-
Causality: By inactivating CYP enzymes, these compounds can precipitate dangerous drug-drug interactions (DDIs). The clearance of co-administered drugs that are substrates for the inhibited enzyme (e.g., CYP3A4, CYP2D6) will be significantly reduced, leading to elevated plasma concentrations and potential toxicity.[5][11] This is the same principle leveraged by pesticide synergists like piperonyl butoxide, which inhibit insect CYPs to increase the potency of insecticides.[6]
-
Affected Isoforms: While many CYP isoforms can be affected, the most clinically relevant are CYP3A4, CYP2D6, CYP2C9, and CYP1A1 .[11][12] The selectivity of inhibition can vary depending on the specific side-chain structure of the amine.[12]
Hepatotoxicity
Cases of liver damage, some severe, have been associated with human use of MDMA.[13][14][15] The underlying mechanism is multifactorial but is strongly linked to the formation of reactive metabolites.[14]
-
Causality: The formation of redox-active catechol metabolites and their subsequent oxidation to ortho-quinones is a critical initiating event.[10] These quinones deplete cellular stores of glutathione (GSH), a primary antioxidant, leaving the cell vulnerable to oxidative stress.[10][16] Covalent binding of these quinones to critical mitochondrial proteins can also disrupt cellular respiration and initiate apoptosis. This toxic cascade is significantly worsened by hyperthermia, a known side effect of amphetamine-like compounds.[16]
Neurotoxicity
The neurotoxic potential of this class is best exemplified by MDMA and its analogs, which are established serotonergic neurotoxins in animal models.[3][4][17]
-
Causality: The mechanism is complex but involves several converging factors:
-
Massive Serotonin Release: The primary pharmacological action leads to a massive, non-physiological release of serotonin (5-HT) from nerve terminals, which can be excitotoxic.[3][13]
-
Oxidative Stress: The metabolism of both serotonin and the drug itself within the nerve terminal generates significant reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][18]
-
Metabolite-Driven Toxicity: The formation of redox-active metabolites, such as glutathionyl-alpha-methyldopamine, contributes directly to neuronal damage.[10][19]
-
-
Outcome: This cascade of events can lead to long-term damage and degeneration of 5-HT axons and terminals, which has been demonstrated in both rodents and non-human primates.[17][18]
Section 3: Structure-Toxicity Relationships (STR)
While the benzodioxole ring is the primary toxicophore, the nature of the attached side-chain significantly modulates the toxicological profile, particularly the selectivity of CYP inhibition.[11][12] Understanding these relationships is crucial for designing safer molecules.
-
Experimental Insight: Studies evaluating a series of methylenedioxyphenyl compounds against a panel of human CYP isoforms have shown that the structure of the side chain dictates the selectivity of inhibition or inactivation.[11][12] For example, compounds with bulky structures (e.g., a 1,4-benzothiazine side-chain) showed substantial inhibition of CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[11][12] In contrast, the inhibitory effects of compounds possessing a short-chain amino group were found to be less significant in some assays.[12] This underscores the principle that while the MDP group confers the potential for mechanism-based inhibition, the side chain governs the affinity and accessibility to the active sites of different CYP isoforms.
Table 1: Qualitative Structure-Toxicity Relationships for CYP Inhibition
| Side-Chain Feature | Observed Effect on CYP Inhibition | Rationale / Causality | Supporting Evidence |
| Bulky, Lipophilic Groups | Potent, often broad-spectrum, inhibition (e.g., CYP2C9, 2C19, 2D6, 3A4) | Increased lipophilicity can enhance binding affinity to the enzyme active site. Steric bulk can influence orientation and favor inactivation. | [11][12] |
| Short-Chain Amines | Variable, sometimes less significant, inhibitory effects | May have lower binding affinity or a less optimal orientation within the active site for the inactivation reaction to occur efficiently. | [12] |
| Metabolic Ring Opening | Formation of catechols leading to cytotoxicity | The propensity for ring cleavage vs. carbene formation can be influenced by substituents, shifting the toxicological profile from DDI risk to direct cytotoxicity. | [9] |
Section 4: A Framework for Safety Assessment and Risk Mitigation
For any drug development program involving a benzodioxol-5-ylmethyl amine, a proactive and tiered safety assessment is mandatory. The goal is to identify and characterize liabilities early, allowing for mitigation through molecular design or, if necessary, termination of the candidate.
Experimental Protocol: In Vitro Assessment of Mechanism-Based CYP Inhibition
-
Objective: To determine if the test compound is a time-dependent inhibitor of a specific CYP isoform (e.g., CYP3A4) and to quantify the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ).
-
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Pre-incubation: A matrix of test compound concentrations is pre-incubated with the enzyme system and an NADPH-generating system for various time points (e.g., 0, 5, 15, 30 minutes). This allows the formation of the reactive metabolite and subsequent enzyme inactivation.
-
Dilution & Substrate Addition: Following pre-incubation, the mixture is diluted significantly into a solution containing a high concentration of a known probe substrate for the target CYP enzyme (e.g., midazolam for CYP3A4). The dilution step is critical to halt further inactivation and prevent competitive inhibition by the parent compound.
-
Metabolite Quantification: The reaction is allowed to proceed for a short, fixed time and is then quenched. The amount of probe substrate metabolite formed is quantified using LC-MS/MS.
-
Data Analysis: The rate of product formation is plotted against the pre-incubation time for each concentration of the test compound. A progressive decrease in enzyme activity over time is indicative of mechanism-based inhibition. Non-linear regression analysis is used to calculate the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ).
-
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Objective: To assess the potential for the test compound and its metabolites to cause direct cytotoxicity and deplete glutathione in primary human hepatocytes.
-
Methodology:
-
System: Cryopreserved or fresh primary human hepatocytes in a sandwich-culture format to maintain metabolic competence.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a relevant time period (e.g., 24 hours).
-
Endpoint 1 - Cell Viability: At the end of the incubation, cell viability is assessed using a standard assay such as the measurement of cellular ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).
-
Endpoint 2 - GSH Depletion: In a parallel set of wells, total intracellular glutathione is measured. This is often done using a commercially available kit that relies on a colorimetric or fluorescent reaction with a GSH-specific probe.
-
Data Analysis: A dose-response curve is generated for both cytotoxicity (IC₅₀) and GSH depletion. Significant GSH depletion, especially at non-cytotoxic concentrations, is a red flag for the formation of reactive electrophilic metabolites. This protocol is based on methods used to evaluate the hepatotoxicity of MDMA metabolites.[10]
-
Section 5: Regulatory Context and Final Considerations
The presence of a benzodioxol-5-ylmethyl amine scaffold in a drug candidate will draw heightened scrutiny from regulatory agencies. The potential for mechanism-based CYP inhibition means that a thorough in vitro and, if warranted, in vivo DDI assessment is non-negotiable.
Furthermore, given that related compounds like safrole have demonstrated carcinogenic potential, the risk of genotoxicity must be considered.[20] Any impurities related to this scaffold arising during synthesis would need to be evaluated under the framework of the ICH M7 guideline, which sets strict limits for DNA-reactive (mutagenic) impurities.[21][22]
References
-
Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. (n.d.). ResearchGate. [Link]
-
Shimizu, M., et al. (2000). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica, 30(11), 1075-1088. [Link]
-
Shimizu, M., et al. (2000). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Taylor & Francis Online. [Link]
-
Lopes, C., et al. (2006). Synthesis and cytotoxic profile of 3,4-methylenedioxymethamphetamine ("ecstasy") and its metabolites on undifferentiated PC12 cells: A putative structure-toxicity relationship. Chemical Research in Toxicology, 19(10), 1294-1304. [Link]
-
Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 67-84. [Link]
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed. [Link]
-
Buchanan, R. L. (1978). Toxicity of spices containing methylenedioxybenzene derivatives: A review. Journal of Food Safety, 1(4), 275-293. [Link]
-
Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(7), 447-463. [Link]
-
Antolino-Lobo, I., et al. (2004). Hepatotoxicity of 3,4-methylenedioxyamphetamine and alpha-methyldopamine in isolated rat hepatocytes: formation of glutathione conjugates. Toxicology and Applied Pharmacology, 194(2), 153-163. [Link]
-
Wilkinson, C. F., & Hicks, L. J. (1969). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action. Journal of Agricultural and Food Chemistry, 17(4), 829-836. [Link]
-
Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]
-
(2013). Is the methylenedioxyphenyl group on anle138b a cause for concern? CureFFI.org. [Link]
-
MDMA. (n.d.). Wikipedia. [Link]
-
Bankson, M. G., & Cunningham, K. A. (2023). MDMA Toxicity. Medscape. [Link]
-
Cadet, J. L., et al. (2007). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 741-751. [Link]
-
Hodgson, E., & Philpot, R. M. (1974). Methylenedioxyphenyl insecticide synergists as potential human health hazards. Drug Metabolism Reviews, 3(2), 231-301. [Link]
-
Wilkinson, C. F. (1967). Penetration, metabolism, and synergistic activity with carbaryl of some simple derivatives of 1,3-benzodioxole in the housefly. Journal of Agricultural and Food Chemistry, 15(1), 139-147. [Link]
-
Antolino-Lobo, I., et al. (2011). A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity. Drug Metabolism Reviews, 43(2), 229-244. [Link]
-
Slikker, W., et al. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]
-
Carvalho, M., et al. (2020). 3,4-Methylenedioxymethamphetamine Hepatotoxicity under the Heat Stress Condition: Novel Insights from in Vitro Metabolomic Studies. Journal of Proteome Research, 19(3), 1014-1026. [Link]
-
Antolino-Lobo, I., et al. (2011). A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. Taylor & Francis Online. [Link]
-
Cadet, J. L., et al. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 11(3-4), 183-202. [Link]
-
Al-Ghorbani, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6978. [Link]
-
Schifano, F., & Martinotti, G. (2022). Overview of the toxic effects of MDMA demonstrated in studies from the past 3 years. ResearchGate. [Link]
-
Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: Classical and emerging mechanisms. Brain Research Reviews, 60(2), 379-401. [Link]
-
Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.). Shimadzu. [Link]
-
1,3-Benzodioxol-5-amine. (n.d.). Haz-Map. [Link]
-
Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 74. [Link]
-
N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. (n.d.). PubChem. [Link]
-
In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. [Link]
-
Phatak, T., et al. (2020). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 21(5), 154. [Link]
-
Cheng, F., et al. (2017). The roadmap of in silico prediction of chemical toxicity with machine learning methods and structural alerts. ResearchGate. [Link]
-
De, B. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]
-
A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (2010). JRC Publications Repository. [Link]
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]
-
TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. (2007). ResearchGate. [Link]
-
1,3-Benzodioxol-5-amine. (n.d.). PubChem. [Link]
-
Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6210. [Link]
-
(1,3-Dioxaindan-5-ylmethyl)(methyl)amine. (n.d.). PubChem. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (n.d.). MDPI. [Link]
Sources
- 1. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylenedioxyphenyl insecticide synergists as potential human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic profile of 3,4-methylenedioxymethamphetamine ("ecstasy") and its metabolites on undifferentiated PC12 cells: A putative structure-toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of 3,4-methylenedioxyamphetamine and alpha-methyldopamine in isolated rat hepatocytes: formation of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. 3,4-Methylenedioxymethamphetamine Hepatotoxicity under the Heat Stress Condition: Novel Insights from in Vitro Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Methylenedioxyphenyl [cureffi.org]
Metabolic stability prediction for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Executive Summary
This guide provides a comprehensive framework for predicting and assessing the metabolic stability of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine . This molecule presents a classic medicinal chemistry dichotomy: a lipophilic amine scaffold favorable for CNS penetration, paired with a 1,3-benzodioxole (methylenedioxy) moiety that acts as a potent structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.
Key Takeaway: While standard metabolic clearance will likely proceed via N-dealkylation and aromatic hydroxylation, the critical liability is the formation of a carbene intermediate from the benzodioxole ring. This can lead to irreversible inactivation of CYP2D6 and CYP3A4, necessitating a specific experimental focus on Time-Dependent Inhibition (TDI) alongside standard intrinsic clearance (
Structural Deconstruction & In Silico Forensics
Before initiating wet-lab protocols, we must map the metabolic soft spots (Sites of Metabolism, SOM) using established Structure-Metabolism Relationships (SMR).
The Structural Alerts
The molecule consists of three distinct metabolic domains:
-
The 1,3-Benzodioxole Ring: A high-risk "metabolophore." The methylene bridge (
) is highly susceptible to CYP-mediated oxidation. -
The Secondary Amine: The nitrogen serves as a handle for N-dealkylation.
-
The Butyl Chain: The chiral center at C2 and the terminal methyl groups offer sites for aliphatic hydroxylation, though these are kinetically secondary to the ring and amine oxidations.
In Silico Prediction Workflow
Modern computational tools (e.g., SMARTCyp, Schrödinger’s MetID, or ADMET Predictor) utilize reactivity-accessibility models to rank SOMs.
Figure 1: In silico triage workflow identifying the benzodioxole ring as a high-priority alert for mechanism-based inhibition.
Mechanistic Deep Dive: The Benzodioxole Liability
The metabolic fate of this molecule is not limited to simple clearance; it involves a "suicide substrate" mechanism.
Pathway A: Mechanism-Based Inhibition (MBI)
The most critical pathway involves the oxidation of the methylene carbon on the benzodioxole ring.
-
Hydrogen Abstraction: CYP450 (typically CYP2D6 or 3A4) abstracts a hydrogen from the methylene bridge.
-
Carbene Formation: The resulting radical recombines to form a hydroxy-intermediate, which dehydrates to form a carbene .
-
Complexation: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This irreversibly inactivates the enzyme (quasi-irreversible inhibition).[1]
Pathway B: N-Dealkylation
The secondary amine undergoes standard
-
Route B1: Oxidation at the benzylic carbon leads to cleavage, releasing the benzodioxole aldehyde and butan-2-amine.
-
Route B2: Oxidation at the methine carbon of the butyl chain releases the primary benzylamine and butanone (methyl ethyl ketone).
Figure 2: Divergent metabolic pathways. The red path indicates the formation of the reactive carbene species responsible for CYP inactivation.
Experimental Validation: The Microsomal Stability Assay
To validate the in silico predictions, a robust microsomal stability assay is required. This protocol determines the Intrinsic Clearance (
Reagent System
| Component | Concentration (Final) | Role |
| Liver Microsomes | 0.5 mg/mL | Source of CYP enzymes (Human/Rat/Mouse). |
| Test Compound | 1.0 µM | Substrate (Low conc. ensures linear kinetics). |
| NADPH | 1.0 mM | Essential cofactor for CYP oxidation. |
| MgCl₂ | 3.0 mM | Stabilizes the enzyme-cofactor complex. |
| Phosphate Buffer | 100 mM (pH 7.[3]4) | Physiological pH maintenance. |
Step-by-Step Protocol
-
Pre-Incubation: Mix microsomes and buffer. Spike with Test Compound (from 10 mM DMSO stock; final DMSO < 0.1%). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add pre-warmed NADPH to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).
-
Preparation: Centrifuge at 4,000 rpm for 20 mins to pellet precipitated proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Critical Modification for Benzodioxoles (IC50 Shift Assay)
Because of the MBI risk identified in Section 3, a standard stability assay is insufficient. You must perform an IC50 Shift Assay :
-
Run IC50 curves for the test compound against a probe substrate (e.g., Dextromethorphan for CYP2D6).
-
Condition A: No pre-incubation.
-
Condition B: 30-minute pre-incubation with NADPH before adding the probe substrate.
-
Result: A significant leftward shift (lower IC50) in Condition B confirms mechanism-based inhibition (time-dependent inactivation).
Data Interpretation & Kinetic Modeling[6]
Calculation of Intrinsic Clearance
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is
Stability Classification Table
| CL_int (µL/min/mg) | Classification | Predicted Hepatic Extraction |
| < 10 | Low Clearance | High Stability (Good bioavailability potential) |
| 10 - 45 | Moderate Clearance | Intermediate Stability |
| > 45 | High Clearance | Poor Stability (Likely significant First-Pass Effect) |
Interpreting the Benzodioxole "Cliff"
If the compound shows moderate stability (
References
-
Murray, M. (2000).[6] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for Microsomal Stability Protocols).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
- Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
-
Olsen, L., et al. (2019). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Chemical Research in Toxicology. Link
Sources
Methodological & Application
Technical Synthesis Guide: Reductive Amination of Piperonal to N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior selectivity and safety profile compared to traditional cyanoborohydride or catalytic hydrogenation routes.
Executive Summary & Regulatory Notice
This protocol details the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine via the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with butan-2-amine (sec-butylamine).
The preferred method utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] This "one-pot" protocol avoids the isolation of the moisture-sensitive imine intermediate and minimizes the reduction of the aldehyde to its corresponding alcohol, a common side reaction with stronger reducing agents like Sodium Borohydride (
⚠️ Regulatory Compliance Warning
Piperonal is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly regulated in many international jurisdictions (e.g., EU Regulation 273/2004) due to its utility as a precursor for MDMA/MDA manufacture.
-
Researchers must possess valid licensure (e.g., DEA Form 510 registration) to purchase and handle bulk quantities.
-
Ensure all usage is documented in accordance with local diversion control laws.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of an aldehyde and a primary amine to form a hemiaminal, which dehydrates to an imine (Schiff base). The imine is selectively reduced in situ to the secondary amine.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the reductive amination of piperonal.
Why Sodium Triacetoxyborohydride (STAB)?
-
Selectivity: STAB is less reactive than
. It reduces imines/iminium ions rapidly but reacts negligibly with aldehydes at neutral/slightly acidic pH. -
Safety: Unlike Sodium Cyanoborohydride (
), STAB does not generate toxic cyanide byproducts and does not require pH adjustment. -
Stereochemistry: If chiral (R)- or (S)-sec-butylamine is used, the stereocenter at the butyl chain is retained. If racemic amine is used, the product is racemic.[2]
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Piperonal | 150.13 | 1.0 | Substrate (Electrophile) |
| sec-Butylamine | 73.14 | 1.1 - 1.2 | Reagent (Nucleophile) |
| Sodium Triacetoxyborohydride | 211.94 | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst (Optional*) |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
*Note: Acetic acid is often not required for aldehyde-amine condensations but accelerates imine formation if the reaction is sluggish.
Step-by-Step Procedure (Direct Reductive Amination)
Step 1: Solvation and Imine Formation
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Piperonal (15.0 g, 100 mmol) .
-
Add Dichloromethane (DCM, 150 mL) . Stir until fully dissolved.
-
Add sec-Butylamine (8.8 g, ~12 mL, 120 mmol) in one portion.
-
Optional: Add Acetic Acid (6.0 g, 100 mmol) if using less reactive conditions.
-
Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes . This allows the equilibrium to shift toward the imine.
Step 2: Reduction
-
Cool the mixture slightly (0°C ice bath) if the scale is large (>50g) to manage exotherm; otherwise, room temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB, 29.7 g, 140 mmol) in 3–4 portions over 15 minutes.
-
Observation: Mild gas evolution (
) may occur.
-
-
Remove the ice bath and stir vigorously at Room Temperature for 12–16 hours (typically overnight).
-
Monitoring: Check reaction progress via TLC (Silica; 10% MeOH in DCM). The aldehyde spot (
) should disappear.
-
Step 3: Quenching and Workup
-
Quench the reaction by carefully adding saturated aqueous
(100 mL) . Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.-
Caution:
evolution will be vigorous.
-
-
Transfer to a separatory funnel. Separate the organic (lower) layer.
-
Extract the aqueous layer with fresh DCM (
mL). -
Combine the organic layers and wash with:
-
Water (
mL) -
Brine (
mL)
-
-
Dry the organic phase over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Step 4: Purification
-
Acid-Base Extraction (Recommended for high purity):
-
Dissolve crude oil in
. -
Extract with 1M HCl (
). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in ether. -
Basify the aqueous phase to pH >12 with NaOH pellets or 50% NaOH solution.
-
Extract the free base back into DCM or
. -
Dry and evaporate.
-
-
Salt Formation: The hydrochloride salt can be formed by dissolving the free base in dry ethanol and adding concentrated HCl or ethanolic HCl, then precipitating with diethyl ether.
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Analytical Validation
To validate the identity of the synthesized compound, compare spectral data against the following expected parameters:
-
Physical State: Pale yellow to colorless oil (Free base); White crystalline solid (HCl salt).
-
IR Spectrum:
-
Absence of Carbonyl stretch (
) at ~1690 cm⁻¹. -
Presence of Amine stretch (
) weak band around 3300–3400 cm⁻¹. -
C-O-C stretches (Methylenedioxy) at ~1250 cm⁻¹ and 1040 cm⁻¹.
-
-
1H NMR (CDCl3, 400 MHz) - Expected:
- 6.7–6.9 ppm (m, 3H, Aromatic).
-
5.92 ppm (s, 2H,
). -
3.70 ppm (s, 2H,
). -
2.60 ppm (m, 1H,
of butyl group). -
1.45 ppm (m, 2H,
of butyl group). -
1.05 ppm (d, 3H,
on methine). -
0.90 ppm (t, 3H, terminal
).
-
Mass Spectrometry (ESI+):
-
Calculated MW: 207.27 g/mol .
-
Expected [M+H]+: 208.28 m/z.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation before reduction. | Increase "Step 1" stir time or add 1 eq. Acetic Acid or |
| Alcohol Impurity | Direct reduction of aldehyde (Piperonyl alcohol). | Ensure STAB is used, not |
| Bis-alkylation | Reaction of product with excess aldehyde. | Ensure slight excess of amine (1.2 eq).[1] Avoid large excess of aldehyde. |
| Emulsion during workup | Acetic acid salts or fine particulates. | Filter through Celite before separation. Add more brine. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8] Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals.[11][12][13][14] Diversion Control Division.[13] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. interchim.fr [interchim.fr]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. neomed.edu [neomed.edu]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. DEA list of chemicals - Wikipedia [en.wikipedia.org]
Reductive amination protocol for piperonal and butan-2-amine
Application Note: Selective Reductive Amination of Piperonal with Butan-2-amine
Executive Summary
This application note details the protocol for the synthesis of N-(sec-butyl)-3,4-methylenedioxybenzylamine via reductive amination. The procedure utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent to couple Piperonal (3,4-methylenedioxybenzaldehyde) with Butan-2-amine. This method is preferred over traditional catalytic hydrogenation or Sodium Cyanoborohydride (
Target Audience: Medicinal Chemists, Process Development Scientists, and Forensic Researchers.
Regulatory & Safety Compliance (Critical)
WARNING: Piperonal (3,4-methylenedioxybenzaldehyde) is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) under the Chemical Diversion and Trafficking Act (CDTA). It is a direct precursor for the synthesis of controlled substances (e.g., MDA/MDMA).
-
Authorization: This protocol is intended strictly for legitimate research, forensic analysis, or industrial applications by registered entities possessing valid DEA licensure (Form 510 registration for distributors/manufacturers).
-
Documentation: All usage must be logged in accordance with 21 CFR § 1310.
-
Safety: Butan-2-amine is flammable and corrosive. STAB evolves hydrogen gas upon contact with protic solvents; maintain adequate ventilation.
Introduction & Chemical Strategy
Reductive amination is the most versatile method for synthesizing secondary amines. The reaction between Piperonal and Butan-2-amine presents a specific steric challenge: the amine is primary but alpha-branched (chiral center at
We employ Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike Sodium Borohydride (
Reaction Scheme:
Mechanistic Pathway
The reaction proceeds through an in situ formation of an imine, followed by protonation to an iminium ion, which is then irreversibly reduced by the hydride.
Caption: Mechanistic pathway showing the selective reduction of the activated iminium ion by STAB.
Materials & Equipment
| Component | Grade/Spec | Role |
| Piperonal | >99% Purity | Electrophile (Aldehyde) |
| Butan-2-amine | >98% Reagent | Nucleophile (Amine) |
| NaBH(OAc)3 (STAB) | 95-97% | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent (Preferred over DCM for rate) |
| Acetic Acid (AcOH) | Glacial | Catalyst (Promotes iminium formation) |
| Sat.[1] NaHCO3 | Aqueous | Quenching Agent |
| Equipment | 250mL RBF, Magnetic Stirrer, N2 line, Sep funnel | Reaction Hardware |
Experimental Protocol
Step 1: Stoichiometric Setup
-
Ratio: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.4 equiv STAB.
-
Scale: This protocol is written for a 10 mmol scale (approx. 1.5 g Piperonal).
Step 2: Reaction Assembly
-
Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Piperonal (1.50 g, 10.0 mmol).
-
Solvate: Add 1,2-Dichloroethane (DCE) (30 mL). Note: DCM can be substituted if DCE is unavailable, but DCE often provides faster kinetics.
-
Amine Addition: Add Butan-2-amine (0.80 g, 1.1 mL, 11.0 mmol).
-
Catalyst: Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).
-
Insight: The acid buffers the system. While STAB contains some acid, adding 1 equiv ensures rapid imine formation without protonating the amine entirely.
-
-
Mixing: Stir at Room Temperature (20-25°C) for 15-30 minutes under Nitrogen atmosphere. This allows the imine/hemiaminal equilibrium to establish.
Step 3: Reduction
-
Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in 3 portions over 5 minutes.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction Time: Stir vigorously at Room Temperature for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (Silica; 20% EtOAc in Hexanes). The aldehyde spot (
) should disappear; the amine product will stay near the baseline unless treated with ammonia/methanol.
-
Step 4: Workup & Purification[2][3][4]
-
Quench: Carefully add Saturated Aqueous NaHCO3 (30 mL) to the reaction mixture. Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Wash: Combine organic layers and wash with Brine (20 mL).
-
Dry: Dry organic phase over anhydrous Magnesium Sulfate (
) . Filter. -
Concentrate: Remove solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.
-
Purification (Optional): If high purity is required, convert to the Hydrochloride salt by dissolving in
and adding , or purify via Flash Column Chromatography (DCM:MeOH:NH4OH 95:5:0.5).
Workflow Diagram
Caption: Operational workflow for the reductive amination protocol.
Analytical Validation (Expected Data)
Upon isolation of the free base:
-
Physical State: Pale yellow to colorless oil.
-
1H NMR (CDCl3, 400 MHz):
- 6.85–6.75 (m, 3H, Ar-H)
-
5.92 (s, 2H,
) -
3.70 (s, 2H,
) -
2.60 (m, 1H,
) -
1.50–1.30 (m, 2H,
) -
1.05 (d, 3H,
) -
0.90 (t, 3H,
)
-
MS (ESI): Calculated for
[M+H]+: 208.13. Found: 208.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation due to sterics. | Increase AcOH to 1.5 eq or extend the pre-mix time to 1 hour before adding STAB. |
| Aldehyde remains | STAB decomposed by moisture. | Ensure DCE is anhydrous. Use fresh STAB bottle (reagent is moisture sensitive). |
| Dialkylation | Not possible here. | Secondary amines cannot react twice with aldehydes to form stable tertiary amines under these specific conditions easily, but ensure 1:1 stoichiometry is close. |
| Emulsion | Basic workup pH issues. | Add small amount of brine or filter through Celite if solid borates persist. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
Drug Enforcement Administration (DEA). (n.d.). List I and List II Chemicals.[3][8] Deadiversion.usdoj.gov. [Link]
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395–404. [Link]
Sources
- 1. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. DEA_list_of_chemicals [chemeurope.com]
Application Note: A Detailed Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine hydrochloride. The synthesis is achieved through a two-step process commencing with the reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) with butan-2-amine to yield the freebase, followed by its conversion to the corresponding hydrochloride salt. This protocol emphasizes scientific integrity, safety, and reproducibility, explaining the rationale behind key experimental choices. It is designed for researchers in medicinal chemistry and drug development requiring a reliable method for producing this and structurally related secondary amines.
Introduction
This compound is a secondary amine featuring the methylenedioxyphenyl group, a common scaffold in various psychoactive compounds and pharmaceutical agents. The synthesis of its derivatives is of significant interest for exploring structure-activity relationships in drug discovery. The hydrochloride salt form is often preferred for its increased stability and aqueous solubility, facilitating handling and formulation.
The core of this synthesis is the reductive amination reaction. This powerful and widely used method in organic chemistry forms a new carbon-nitrogen bond by reacting a carbonyl compound (piperonal) with an amine (butan-2-amine) to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.[1][2][3] We have selected sodium cyanoborohydride (NaBH₃CN) as the reducing agent due to its excellent chemoselectivity; it readily reduces the protonated imine intermediate while being significantly less reactive towards the starting aldehyde at a slightly acidic to neutral pH.[4][5] This selectivity minimizes the formation of the corresponding alcohol byproduct and enhances the overall yield of the desired amine.[4]
This document provides a detailed methodology, safety considerations, characterization guidelines, and a visual workflow to ensure successful synthesis.
Reaction Scheme
Figure 1: Overall synthetic scheme for this compound hydrochloride.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |
| Piperonal | 120-57-0 | 150.13 | 5.00 g | 1.00 |
| Butan-2-amine | 13952-84-6 | 73.14 | 2.68 g (3.62 mL) | 1.10 |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 | 2.50 g | 1.20 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~2.0 mL | - |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As 1 M solution | - |
| Saturated NaCl Solution | 7646-14-5 | 58.44 | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 100 mL | - |
| 2 M HCl in Diethyl Ether | - | - | As needed | - |
Equipment
-
250 mL and 500 mL round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
General: This procedure must be conducted in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Piperonal: Causes skin irritation.[2] Avoid inhalation of dust and contact with skin and eyes.
-
Butan-2-amine: Highly flammable liquid and vapor.[6] It is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful if swallowed or inhaled.[6] Handle with extreme care, ensuring no ignition sources are present.
-
Sodium Cyanoborohydride: Highly toxic. Can release toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood. Quench any residual reagent carefully with an oxidizing agent (e.g., bleach) before disposal, following institutional guidelines.
-
Methanol & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care.
Experimental Protocol
Part A: Synthesis of this compound (Freebase)
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (5.00 g, 33.3 mmol). Dissolve it in 100 mL of anhydrous methanol.
-
Amine Addition: While stirring, add butan-2-amine (3.62 mL, 36.6 mmol, 1.1 equiv.).
-
Imine Formation: To facilitate the formation of the imine intermediate, add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. Allow the mixture to stir at room temperature for 30 minutes. The slight acidity catalyzes imine formation.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (2.50 g, 39.8 mmol, 1.2 equiv.) in a minimal amount of methanol (~20 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Causality Note: The gradual addition of the reducing agent maintains control over the reaction rate and temperature. NaBH₃CN is most effective at reducing the protonated iminium ion, which is favored at this slightly acidic pH.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16-18 hours). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the piperonal spot (visualized under UV light) indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 500 mL separatory funnel.
-
Basification and Extraction: Add 100 mL of 1 M NaOH solution to the separatory funnel. Shake vigorously, venting frequently. This step deprotonates the amine and neutralizes the acetic acid. Separate the organic layer.
-
Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash with 100 mL of saturated NaCl solution (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude freebase as an oil. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) may be performed if necessary, but the crude product is often of sufficient purity for the next step.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude freebase oil obtained in Part A in approximately 80 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.
-
Protocol Insight: The addition should be continued until no further precipitation is observed. Checking the pH of the supernatant with moist pH paper (it should be acidic) can confirm the completion of salt formation.
-
-
Isolation: After complete precipitation, continue stirring for an additional 30 minutes in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two small portions (~20 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white powder under vacuum to a constant weight. This yields the final product, this compound hydrochloride.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzodioxole ring, a singlet for the O-CH₂-O group, methylene protons of the benzylic group, and signals corresponding to the butyl chain (CH, CH₂, CH₃ groups).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all unique carbon atoms in the molecule.
-
MS (Mass Spectrometry): The mass spectrum of the freebase should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₂H₁₇NO₂ (207.27 g/mol ).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key stretches would include N-H (amine salt), C-H (aromatic and aliphatic), and C-O (ether) bonds.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
-
Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
The Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride Technical Information. [Link]
-
Biotage. (n.d.). MP-Cyanoborohydride Application Note. [Link]
-
ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?[Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
GC-MS detection parameters for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
An Application Note for the Identification and Quantification of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the detection and quantification of this compound, a designer amine, using Gas Chromatography-Mass Spectrometry (GC-MS). As novel psychoactive substances (NPS) continue to emerge, robust and reliable analytical methods are critical for forensic, clinical, and research laboratories. This guide provides a comprehensive workflow, from sample preparation using liquid-liquid extraction to optimized GC-MS instrument parameters and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. Furthermore, this document outlines the essential steps for method validation, ensuring the protocol serves as a self-validating system that meets rigorous scientific standards for accuracy and reliability.[1][2][3]
Introduction and Analyte Overview
This compound is a structural isomer of well-known psychoactive substances like N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[4][5][6] Its chemical structure, featuring the 1,3-benzodioxole moiety common to many designer drugs, makes it a compound of interest in toxicological screening and forensic chemistry.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and the detailed structural information provided by mass spectrometry, allowing for unambiguous identification.
Analyte Properties:
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine | [9] |
| Synonyms | MBDB, Methyl-J | [10] |
| Molecular Formula | C₁₂H₁₇NO₂ | [9][11][12] |
| Molecular Weight | 207.27 g/mol | [9][10][11][12] |
| Chemical Structure | [9][12] |
Principle of the Method
The analytical approach is based on the extraction of the target analyte from a matrix, followed by separation and identification using GC-MS.
-
Sample Preparation: A liquid-liquid extraction (LLE) is employed to isolate the amine from complex biological matrices. The protocol utilizes a pH adjustment to ensure the analyte is in its free base form, enhancing its solubility in an organic solvent. This step is crucial for removing interferences and concentrating the analyte.[13]
-
Gas Chromatography (GC): The extract is injected into the GC system, where it is vaporized. The analyte travels through a capillary column with a non-polar stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The temperature-programmed elution ensures sharp chromatographic peaks and efficient separation from other components.[7]
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. It is fragmented by electron ionization (EI), a hard ionization technique that produces a repeatable and characteristic fragmentation pattern. This pattern, or mass spectrum, serves as a "chemical fingerprint" for identification. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), which are then detected.[14]
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: End-to-end analytical workflow.
Materials, Reagents, and Instrumentation
4.1 Reagents and Consumables
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Methamphetamine-d9
-
Methanol (HPLC or LC-MS grade)[15]
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
Sodium Hydroxide (for pH adjustment)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
1.5 mL GC autosampler vials with inserts[15]
-
Glass test tubes and pipettes
4.2 Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.[16]
Detailed Protocols
5.1 Standard and Control Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards at concentrations ranging from 20 to 1,000 ng/mL.[14]
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of Methamphetamine-d9 in methanol. Create a working IS solution at 10 µg/mL.
5.2 Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is designed for a 1 mL urine or serum sample.
-
Pipette 1 mL of the sample into a glass test tube.
-
Add 50 µL of the 10 µg/mL internal standard working solution and vortex briefly.
-
Add 200 µL of 5N Sodium Hydroxide to raise the pH to >9. Vortex for 15 seconds.[8]
-
Add 3 mL of ethyl acetate. Cap and mix on a laboratory rocker for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[8]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.[8]
-
Transfer the reconstituted sample to a GC vial for analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for analysis and should be optimized as part of the method validation process.
6.1 Gas Chromatograph (GC) Conditions
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level detection.[14][15] |
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Injector Temp. | 280°C | Ensures rapid and complete vaporization of the analyte.[14] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column.[16] |
| Oven Program | Initial: 70°C, hold 1 min | Allows for solvent focusing on the column head. |
| Ramp 1: 15°C/min to 280°C | Provides good separation of analytes with varying boiling points.[14] | |
| Hold: 5 min at 280°C | Ensures elution of all analytes and cleans the column. |
6.2 Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization producing reproducible spectra. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable spectra.[14] |
| Source Temp. | 230°C | Optimal temperature to maintain ionization efficiency and prevent contamination.[7] |
| Transfer Line Temp. | 280°C | Prevents analyte condensation between the GC and MS.[14] |
| Acquisition Mode | Full Scan | Used for initial identification and method development. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and all expected fragments.[14] |
| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |
Data Analysis and Interpretation
7.1 Compound Identification Identification is confirmed by meeting two criteria:
-
Retention Time (RT): The retention time of the analyte in the sample must match that of a known reference standard, typically within ±2%.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum from the reference standard and/or a validated spectral library. Key identifying ions should be present in the correct relative abundances.
7.2 Predicted Mass Fragmentation The electron ionization of this compound is predicted to produce several characteristic fragments. The most prominent fragmentation pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Caption: Predicted EI fragmentation pathway.
-
m/z 135 (Base Peak): This highly stable piperonyl cation results from cleavage of the bond between the methylene bridge and the nitrogen atom. Its high abundance makes it an excellent quantifier ion.
-
m/z 72: An iminium ion formed by the loss of the piperonylmethyl group.
-
m/z 207 (Molecular Ion): The molecular ion may be weak or absent, which is common for amphetamine-type compounds under EI conditions.[16]
Method Validation
To ensure the method is suitable for its intended purpose, a full validation should be performed according to established guidelines.[1][17][18] The validation process demonstrates that the analytical method is accurate, precise, and reliable.[3]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to differentiate the analyte from interferences. | No interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The concentration range over which the response is proportional to the concentration. | Calibration curve with a correlation coefficient (R²) > 0.99.[14] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Precision | Closeness of agreement between replicate measurements (intra- and inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Accuracy | Closeness of the measured value to the true value, assessed using fortified samples. | Recovery of 85-115%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results despite minor changes in flow rate, ramp rate, etc. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By detailing the rationale behind the sample preparation, instrumental parameters, and data analysis, this guide serves as a valuable resource for researchers and forensic scientists. Adherence to the described method and proper validation will ensure the generation of high-quality, defensible data for the identification and quantification of this novel psychoactive substance.
References
- ACS Reagent Chemicals. (2017, February 28).
- Błazewicz, A., et al. (2015, October 6). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
- Cheméo. (n.d.). N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (CAS 135795-90-3).
- Belouafa, S., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
- MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- University of Illinois. (n.d.).
- Emery Pharma. (2023, March 7).
- Isa, N. M., et al. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. UKM Journal Repository.
- ASTM International. (2022, April 22).
- U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines.
- Ketha, H., et al. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
- mzCloud. (2016, August 4). 1 3 Benzodioxolyl N methylbutanamine MBDB.
- NIST. (n.d.). N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. NIST Chemistry WebBook.
- PubChem. (n.d.). (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine.
- PubChem. (n.d.). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine.
- Sparkes, E., et al. (2013, December 16).
- Stout, P. R., et al. (2014, March 30). Evaluation of designer amphetamine interference in GC-MS amine confirmation procedures. Journal of Analytical Toxicology.
- SCION Instruments. (n.d.).
- Noggle, F. T., et al. (1996). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- ResearchGate. (2025, August 6).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. emerypharma.com [emerypharma.com]
- 4. mzCloud – 1 3 Benzodioxolyl N methylbutanamine MBDB [mzcloud.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. scispace.com [scispace.com]
- 9. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | C12H17NO2 | CID 124844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine | C12H17NO2 | CID 54585856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (CAS 135795-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [webbook.nist.gov]
- 13. scioninstruments.com [scioninstruments.com]
- 14. academic.oup.com [academic.oup.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. E2857 Standard Guide for Validating Analytical Methods [store.astm.org]
- 18. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine. Our focus is on the prevalent and highly efficient reductive amination pathway, offering solutions to common impurities and yield-related challenges.
Introduction: The Reductive Amination Pathway
The synthesis of the target secondary amine is most reliably achieved through the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with butan-2-amine. This process involves two key stages:
-
Imine Formation: The aldehyde and primary amine condense to form an N-substituted imine (Schiff base).
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the final secondary amine.
While robust, this pathway is susceptible to side reactions and purification difficulties that can impact final yield and purity. This guide is designed to address these specific issues with scientifically grounded, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is optimal for this synthesis?
A1: The choice of reducing agent is critical for maximizing yield and minimizing side products. While sodium borohydride (NaBH₄) is a common hydride donor, it can non-selectively reduce the starting aldehyde to an alcohol.[1] More selective reagents are strongly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is mild, highly selective for iminium ions over aldehydes, and avoids the use of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).[2][3]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Selectivity | Low; can reduce aldehydes/ketones. | High; reduces iminium ions at neutral pH. | Very High; reduces iminium ions, slow for aldehydes. |
| Reaction pH | Alkaline | Acidic to Neutral (pH 4-7) | Mildly Acidic (often with AcOH) |
| Toxicity | Low | High (generates HCN/CN⁻ byproducts) | Low (generates acetate) |
| Common Use Case | Stepwise procedures where the imine is formed first.[4][5] | One-pot reactions where selectivity is crucial. | Preferred for one-pot reactions; high functional group tolerance.[2][3] |
Q2: My reaction has stalled. Why isn't it proceeding to completion?
A2: Reaction incompletion is typically due to issues in the first step: imine formation. This is an equilibrium-driven process where water is produced. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a low concentration of the intermediate for the reduction step. Common causes include wet solvents/reagents or a failure to use a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) if the reaction conditions require it.
Q3: I have an unexpected spot on my TLC analysis post-reaction. What could it be?
A3: An unexpected spot is almost certainly a side product or unreacted starting material. The most common culprits are:
-
Piperonyl Alcohol: Appears if your reducing agent was non-selective and reduced the starting piperonal.
-
Unreacted Piperonal: Indicates either incomplete reaction or insufficient reducing agent.
-
Imine Intermediate: A faint spot corresponding to the N-(1,3-benzodioxol-5-ylmethylidene)butan-2-amine may be visible if the reduction step is slow or incomplete.
The troubleshooting flowchart in Section 3 provides a systematic approach to identifying and resolving these impurities.
Section 2: In-Depth Troubleshooting Guide
Problem 1: The final product is a persistent oil that is difficult to handle and purify via chromatography.
-
Causality: Many secondary amines, including the target compound, have low melting points and exist as oils at room temperature. This physical state makes purification by column chromatography challenging due to potential streaking and co-elution with non-polar impurities.
-
Expert Solution: Convert to a Crystalline Salt. The most robust method for purifying basic amines is to convert them into a hydrochloride (HCl) salt.[6] Amine hydrochlorides are typically crystalline, non-volatile solids with sharp melting points. This transformation allows for purification via recrystallization, a powerful technique for removing entrapped impurities. The freebase amine can be easily regenerated by treatment with a base (e.g., aqueous NaOH) if required.[7]
Problem 2: My final, isolated product is contaminated with piperonyl alcohol.
-
Causality: This occurs when the hydride reducing agent (especially NaBH₄) attacks the carbonyl group of piperonal before it can form the imine with butan-2-amine. This side reaction is more prevalent if the imine formation is slow.
-
Expert Solution 1 (Prevention): Use a more selective reducing agent like NaBH(OAc)₃. Its steric bulk and reduced reactivity prevent it from readily attacking aldehydes but allow it to efficiently reduce the protonated imine (iminium ion), which is more electrophilic.[3]
-
Expert Solution 2 (Removal): If the side product has already formed, it can be efficiently removed using an acid-base extraction .
-
Dissolve the crude product mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will react to form its water-soluble hydrochloride salt and move into the aqueous layer.
-
The neutral piperonyl alcohol and any unreacted piperonal will remain in the organic layer.
-
Separate the layers. The organic layer containing the impurities can be discarded.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to regenerate the water-insoluble freebase amine, which will precipitate or form an oil.
-
Extract the freebase amine back into a fresh organic solvent, dry the solvent (e.g., with Na₂SO₄), and evaporate to yield the purified product.
-
Problem 3: My yield is significantly reduced due to dialkylation.
-
Causality: While reductive amination is designed to prevent over-alkylation, a minor pathway can exist where the newly formed secondary amine product reacts with another molecule of piperonal to form a tertiary amine. This is less common but can occur under certain conditions.
-
Expert Solution: Adopt a Stepwise Protocol. To eliminate this possibility, separate the two key stages.
-
Imine Formation: Stir piperonal and butan-2-amine together in a suitable solvent like methanol or ethanol at room temperature. Monitor by TLC until the aldehyde spot has been completely converted to the imine spot. Using methanol as a solvent often allows for rapid and near-quantitative imine formation without needing a separate dehydrating agent.[2]
-
Reduction: Once imine formation is complete, cool the reaction mixture and add the reducing agent (NaBH₄ is acceptable at this stage as the aldehyde is gone) in portions. This stepwise approach ensures the reducing agent only encounters the imine, preventing both aldehyde reduction and potential tertiary amine formation.[5]
-
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Preferred One-Pot Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and butan-2-amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
If the amine starting material is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.0 eq) to liberate the free amine.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Proceed with the acid-base extraction workup as described in Protocol 2.
Protocol 2: Purification via Conversion to Hydrochloride Salt
-
Dissolve the purified freebase amine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.[8]
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The amine hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[6]
Visual Guide 1: Troubleshooting Impurities Workflow
This diagram provides a decision-making framework for identifying and purifying the product based on TLC analysis.
Caption: Troubleshooting flowchart for product purification.
Visual Guide 2: Acid-Base Extraction Workflow
This diagram illustrates the separation of the basic amine product from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. (n.d.). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]
- Google Patents. (n.d.). Synthesis of (S)
-
Organic Syntheses. (n.d.). n-methylbutylamine. [Link]
-
Nichols, D. E., & Glennon, R. A. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry, 29(10), 2009–2015. [Link]
-
MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
-
LibreTexts Chemistry. (n.d.). Amines I. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Sciencemadness Discussion Board. (2007). Methylamine Purification. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
- Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. designer-drug.com [designer-drug.com]
- 7. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Secondary Amines with Benzodioxole Rings
Welcome to the technical support center for the purification of secondary amines containing benzodioxole rings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity compounds in this important chemical class. My aim is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Unique Challenges
Secondary amines bearing a benzodioxole (or 1,3-methylenedioxyphenyl) moiety are prevalent in medicinal chemistry and natural product synthesis. However, their purification is often non-trivial. The basicity of the secondary amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and recovery. Furthermore, the benzodioxole ring, while generally stable, can be sensitive to harsh acidic or basic conditions, which might be employed during certain purification techniques.[1][2][3] This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the purification of these target compounds.
Column Chromatography on Silica Gel
Question 1: My secondary amine is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
Answer: This is the most common issue researchers face. Streaking, or "tailing," occurs because the basic secondary amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4][5] This strong interaction leads to a slow and uneven elution of your compound, resulting in broad peaks and poor separation from impurities.
To mitigate this, you need to "tame" the acidity of the silica gel. Here are a few effective strategies:
-
Addition of a Basic Modifier to the Eluent: The most straightforward solution is to add a small amount of a volatile base to your mobile phase.[5][6][7][8]
-
Triethylamine (Et3N): Typically, 0.1-2% (v/v) of triethylamine is added to the eluent. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target amine.
-
Ammonia: A solution of methanol with a small percentage of aqueous ammonia (e.g., 1-2% of a 2M solution) can also be effective, especially for more polar amines.[7]
Pro-Tip: Always perform a TLC analysis with the chosen basic modifier to determine the optimal concentration before running the column. The addition of a base will likely increase the Rf of your compound.
-
-
Pre-treating the Silica Gel: You can "basify" the entire column before loading your sample. This is done by flushing the packed column with your eluent containing the basic modifier (e.g., 1-2 column volumes) before loading your compound.[7] This ensures that all the acidic sites are neutralized.
Question 2: I'm concerned about the stability of the benzodioxole ring. Can the addition of a base to the eluent cause it to decompose?
Answer: The methylenedioxy bridge of the benzodioxole ring is generally quite stable under the mild basic conditions used in column chromatography (e.g., 1-2% triethylamine). The synthesis of benzodioxoles can involve strong bases like sodium hydroxide, indicating a degree of robustness.[9] However, it is always good practice to minimize the exposure of your compound to any potentially harsh conditions. Use the lowest effective concentration of the basic modifier and do not let your compound sit on the column for an extended period.
A study on the acylation of 1,3-benzodioxole showed that the ring is stable in the presence of glacial acetic acid, suggesting it can withstand mildly acidic conditions as well.[10]
Question 3: Even with a basic modifier, the separation is not ideal. What are my other options for stationary phases?
Answer: If silica gel is not providing the desired separation, consider these alternatives:
-
Alumina: Alumina is available in neutral, acidic, and basic forms. For secondary amines, basic or neutral alumina is often a better choice than silica gel.[11][12] It has fewer acidic sites, which can reduce tailing.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic compounds, leading to sharper peaks and better separations, often without the need for a basic modifier in the eluent.[1][13]
-
Reverse-Phase Silica (C18): For more polar secondary amines, reverse-phase chromatography can be very effective.[14][15] In this technique, the most polar compounds elute first. You can use mixtures of water (or a buffer) and acetonitrile or methanol as the mobile phase. To ensure sharp peaks for amines, it is often necessary to add a modifier to the mobile phase, such as:
-
Trifluoroacetic acid (TFA) (0.1%): This will protonate the amine, but caution is advised if your molecule has other acid-sensitive functional groups.
-
Formic acid (0.1%): A milder acid than TFA.
-
Ammonia or Triethylamine (0.1%): To run under basic conditions, which can be beneficial for the stability of some compounds and improve peak shape.[8][15]
-
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Silica Gel | Inexpensive, widely available | Acidic, causes tailing of amines[1][5] | Routine purifications with a basic modifier |
| Alumina (Basic/Neutral) | Less acidic than silica, reduces tailing[11][12] | Can have strong adsorption for some compounds | Compounds that show moderate tailing on silica |
| Amine-Functionalized Silica | Excellent peak shape for amines, no need for basic modifiers[1] | More expensive | Difficult separations of basic compounds |
| Reverse-Phase (C18) Silica | Good for polar compounds, different selectivity[15] | Requires aqueous mobile phases, may need modifiers | Polar secondary amines, or when normal phase fails |
Acid-Base Extraction
Question 4: Can I use acid-base extraction to purify my secondary amine? I'm worried about cleaving the benzodioxole ring with strong acid.
Answer: Yes, acid-base extraction is a powerful technique for separating amines from neutral and acidic impurities. The key is to use an acidic solution that is strong enough to protonate your secondary amine, making it water-soluble, but not so strong that it damages the benzodioxole ring.
Instead of strong mineral acids like concentrated HCl, consider using a dilute aqueous solution of a weaker acid. A general protocol is as follows:
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M citric acid or 5-10% acetic acid). Your protonated secondary amine will move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is > 9. This will deprotonate your amine, causing it to precipitate or form an oil.
-
Extract your purified amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and evaporate the solvent.
Pro-Tip: Always test the stability of your compound to the chosen acidic conditions on a small scale before performing the extraction on your entire batch.
Crystallization
Question 5: My compound is a solid after column chromatography, but it's still not pure enough. Can I crystallize it?
Answer: Crystallization is an excellent final purification step. The success of crystallization depends heavily on finding the right solvent system.[16][17]
Solvent Screening Protocol:
-
Place a small amount of your compound (a few milligrams) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent crystallization.
-
If the compound is insoluble at room temperature, gently heat the tube. If it dissolves when hot, this is a good candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a suitable solvent.
-
If you cannot find a single suitable solvent, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.
Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Select the Eluent: Based on TLC analysis, choose a solvent system that gives your desired compound an Rf of ~0.2-0.3. Add 1% (v/v) triethylamine to this solvent system.
-
Pack the Column: Wet-pack the column with your chosen eluent containing 1% triethylamine.
-
Equilibrate the Column: Run 1-2 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the column. Alternatively, for better resolution, "dry-load" your sample by adsorbing it onto a small amount of silica gel before adding it to the column.[6]
-
Elute and Collect Fractions: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for purifying secondary amines with benzodioxole rings using column chromatography.
Diagram 2: Acid-Base Extraction Workflow
Sources
- 1. biotage.com [biotage.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. teledyneisco.com [teledyneisco.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. teledynelabs.com [teledynelabs.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for hydrogenation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine intermediates
Technical Support Center: Hydrogenation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Intermediates
Ticket ID: #CAT-HYD-MDX-042 Status: Open Subject: Catalyst Selection & Process Optimization for Piperonyl-sec-butylamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Selectivity Challenge
You are performing a reductive amination between piperonal (3,4-methylenedioxybenzaldehyde) and 2-aminobutane (sec-butylamine). Alternatively, you may be reducing the pre-formed imine.[1]
The target molecule,
-
Imine Reduction (Desired):
-
Hydrogenolysis (Fatal Side Reaction): The product is a benzylic amine. Standard hydrogenation catalysts (specifically Palladium) aggressively cleave benzylic C-N bonds, destroying your product into toluene derivatives and free amine.[2]
-
Ring Saturation (Over-Reduction): The 1,3-benzodioxole ring is electron-rich and susceptible to reduction or ring-opening under high pressure or acidic conditions.
This guide prioritizes catalyst specificity to navigate these hazards.
Critical Troubleshooting Guides
Issue A: "I am seeing significant debenzylation (cleavage) of my product."
Symptoms: LCMS shows large peaks for 3,4-methylenedioxy-toluene (or methyl-benzodioxole) and sec-butylamine. Yield of the secondary amine is low.[3]
| Root Cause | The Mechanism | Corrective Action |
| Wrong Metal (Pd) | Palladium (Pd/C) has a high affinity for benzylic C-N bond insertion. It is the standard catalyst for deprotection (removing benzyl groups), making it the wrong choice for synthesizing benzyl amines. | Switch to Platinum (Pt/C). Pt is excellent for |
| Acidic Solvent | Acids (Acetic acid, HCl) protonate the amine, activating the C-N bond for hydrogenolysis. | Neutralize. Run the reaction in neutral MeOH or EtOH. If acid is required for imine formation, limit it to <1.0 eq and switch to Pt/C immediately. |
| High Temperature | Hydrogenolysis activation energy is higher than imine reduction. | Cool Down. Maintain reaction at 20–25°C . Do not heat to force conversion until catalyst choice is verified. |
Issue B: "The reaction stalls at 50-60% conversion."
Symptoms: Starting material (imine or aldehyde) remains. Adding more
| Root Cause | The Mechanism | Corrective Action |
| Amine Poisoning | The secondary amine product binds strongly to the metal surface, blocking active sites from the bulky imine substrate. | Increase Catalyst Loading. Standard 5 wt% loading may be insufficient. Increase to 10 wt% (relative to substrate mass). |
| Imine Equilibrium | Reductive amination is an equilibrium.[1] Water produced pushes the reaction backward (hydrolysis of imine). | Desiccant/Sieve. Add 4Å Molecular Sieves to the reaction mixture to trap water, or use a pre-formed imine isolated via a Dean-Stark trap. |
| CO Poisoning | If using aldehyde, decarbonylation (rare but possible on Pd) can generate CO, poisoning the catalyst. | Purge. Vent and refill the reactor with fresh |
Catalyst Decision Matrix (Visualized)
This decision tree guides you through the selection process based on your specific impurity profile.
Caption: Logical flow for selecting the optimal heterogeneous catalyst to minimize benzylic cleavage.
Recommended Experimental Protocol
Protocol ID: EXP-REDAM-PT05
Objective: Synthesis of
Materials:
-
Substrate: Piperonal (1.0 eq) + 2-Aminobutane (1.1 eq).
-
Catalyst: 5% Pt/C (sulfided preferred) or 5% Pt/C (standard).
-
Solvent: Methanol (Anhydrous).[4]
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a dry flask, dissolve Piperonal in Methanol (0.5 M concentration).
-
Add 2-Aminobutane (1.1 eq).
-
Add activated 4Å Molecular Sieves (200 mg/mmol).
-
Crucial: Stir at Room Temperature (RT) for 2–4 hours under
. Monitor by TLC/NMR to ensure imine formation before hydrogenation starts. This prevents the reduction of the aldehyde to the alcohol (a dead-end byproduct).
-
-
Catalyst Addition (Safety Critical):
-
STOP: Ensure the vessel is purged with Nitrogen. Platinum on Carbon is pyrophoric.[5]
-
Add 5% Pt/C (5–10 wt% relative to substrate). Tip: Wet the catalyst with a small amount of toluene or water (if tolerant) before adding the flammable solvent mixture to prevent sparking.
-
-
Hydrogenation:
-
Seal the reactor/Parr shaker.
-
Purge:
(3x) (3x). -
Pressurize to 3 bar (45 psi) . Note: High pressure (>10 bar) increases the risk of ring reduction.
-
Stir vigorously at 25°C .
-
-
Workup:
-
Filter through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard).
-
Rinse with MeOH.
-
Concentrate in vacuo.[6]
-
Mechanistic Insight: Why Pt/C?
The following diagram illustrates the competitive pathways on the catalyst surface.
Caption: Kinetic bifurcation on metal surfaces. Pt facilitates rapid desorption of the amine, whereas Pd stabilizes the C-N bond insertion complex, leading to cleavage.
FAQs
Q: Can I use Raney Nickel instead of Platinum? A: Yes. Raney Nickel is cheaper and generally selective against hydrogenolysis. However, it typically requires higher pressures (5–10 bar) and is messy to handle (pyrophoric slurry). It is a valid "Plan B" if Pt/C is unavailable.
Q: My LCMS shows a mass corresponding to M+2 (Target) and M+6. What is M+6?
A: M+6 indicates the reduction of the aromatic ring (likely the benzene ring of the benzodioxole). This occurs if you used
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead? A: Absolutely. If you are not restricted to catalytic hydrogenation (e.g., for scale-up reasons), STAB is the preferred laboratory-scale reagent . It avoids all hydrogenolysis risks and is highly selective for aldehydes in the presence of ketones.
References
-
Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Notes. (2025). Link
-
The Hydrogenolysis of N-Benzyl Groups. Journal of Chemical Research, 66–67.[5] (2004).[5][7] Link
-
Catalytic Reductive Amination: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344, 1037–1057. (2002).[8] Link
-
Reductive Amination. Chemistry Steps. (2024). Link
-
1,3-Benzodioxole Stability. National Institutes of Health (PMC). (2024). Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacatsoc.org [nacatsoc.org]
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Degradation Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to navigate the complexities of identifying its degradation products. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental outcomes.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its chemical structure?
A1: The chemical structure of this compound possesses several functional groups susceptible to degradation under stress conditions. Understanding these vulnerabilities is the first step in designing a robust forced degradation study. The primary sites for degradation are the secondary amine, the benzylic carbon, and the 1,3-benzodioxole ring itself.
-
Oxidative Degradation: The secondary amine is a primary target for oxidation. Amines are known to undergo electron transfer oxidation to form N-oxides or hydroxylamines.[1][2] The benzylic carbon (the CH2 group attached to the benzodioxole ring) is also susceptible to oxidation, which could lead to the formation of a ketone.
-
Hydrolytic Degradation: The 1,3-benzodioxole (or methylenedioxy) group can be sensitive to acidic conditions. Acid-catalyzed hydrolysis can cleave the methylene bridge, resulting in the formation of a catechol (1,2-dihydroxybenzene) derivative.[3] While generally stable, this pathway should be investigated, especially under strong acidic stress.
-
Photolytic Degradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photolytic degradation. For the 1,3-benzodioxole moiety, this could involve radical-mediated reactions, potentially leading to cleavage of the dioxole ring or other complex transformations.[4][5]
-
N-Dealkylation: A common metabolic and degradation pathway for secondary amines is the removal of one of the alkyl groups. In this case, either the methyl group or the larger butyl group could potentially be cleaved.
Below is a diagram illustrating the most probable initial degradation pathways.
Caption: Potential degradation pathways of the target molecule.
Q2: I am initiating a forced degradation study for this compound. What experimental conditions should I start with?
A2: Forced degradation, or stress testing, is essential for identifying potential degradants and establishing stability-indicating methods.[2][6][7] It is crucial to aim for a moderate level of degradation (typically 10-30%) to avoid the formation of secondary degradation products that may not be relevant to real-world storage conditions.[6] The conditions below, based on ICH guidelines, serve as a robust starting point.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | To test for acid-labile groups like the benzodioxole ring. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours | To evaluate stability in alkaline conditions; amides and esters are particularly sensitive, though less relevant here. |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | Hydrogen peroxide is a common oxidizing agent that targets electron-rich sites like amines and benzylic carbons.[2] |
| Thermal | 80°C (Dry Heat) | Up to 7 days | To assess the intrinsic thermal stability of the molecule in the solid state. | |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guidelines | To determine if the molecule is light-sensitive, which has implications for packaging and storage. |
Note: These are starting points. The concentration of reagents, temperature, and duration should be adjusted based on the observed stability of the molecule. A pilot experiment with multiple time points is highly recommended.
Q3: Which analytical techniques are most effective for identifying and separating the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of degradation products. The primary challenge is separating structurally similar compounds and then elucidating their structures.
Recommended Analytical Workflow:
-
Separation (Chromatography):
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar degradation products.
-
Gas Chromatography (GC): GC can be useful, especially when coupled with Mass Spectrometry (GC-MS), for identifying volatile or semi-volatile degradants.[8] However, many degradation products (like N-oxides) may be non-volatile or thermally labile, requiring derivatization.[9]
-
-
Identification (Spectrometry):
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is the most powerful tool for this analysis.[10][11] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, provides accurate mass measurements, enabling the determination of elemental formulas for the degradants. Tandem MS (MS/MS) helps in structural elucidation by providing fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, especially for novel degradants, isolation of the impurity (e.g., via preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.
-
Caption: Workflow for degradation product identification.
Q4: In my LC-MS data from the oxidative stress sample, I observe a new peak with a mass shift of +16 Da relative to the parent compound. What is the likely identity of this degradant?
A4: A mass increase of 16 Da is a classic indicator of the addition of one oxygen atom. For this compound, there are two highly probable sites for this modification:
-
N-oxidation: The nitrogen atom of the secondary amine is electron-rich and readily oxidized. This would result in the formation of either an N-oxide or a hydroxylamine . These two are isomers, and distinguishing them often requires careful analysis of MS/MS fragmentation or NMR data. This is a very common degradation pathway for amine-containing pharmaceuticals.[1][2]
-
Aromatic Hydroxylation: The benzodioxole ring could be hydroxylated, where a hydrogen atom on the aromatic ring is replaced by a hydroxyl (-OH) group.
To distinguish between these possibilities, examine the MS/MS fragmentation patterns. N-oxides often exhibit a characteristic neutral loss of 16 or 17 Da (O or OH). Aromatic hydroxylation would likely alter the fragmentation of the ring system compared to the parent drug.
Q5: My analytical baseline is very noisy, making it difficult to detect degradants present at low concentrations. What steps can I take to improve sensitivity?
A5: A high signal-to-noise ratio is critical for detecting trace-level impurities. If you are facing issues with a noisy baseline, consider the following troubleshooting steps:
-
Mobile Phase Quality: Ensure you are using high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Freshly prepare your mobile phases and filter them if necessary.
-
System Contamination: A contaminated HPLC system or column can be a major source of noise. Implement a rigorous column washing procedure. If contamination is suspected in the mass spectrometer, a system bake-out or cleaning may be required as per the manufacturer's instructions.
-
Sample Preparation: The sample matrix itself can introduce noise and suppress the ionization of your analytes.
-
Solid Phase Extraction (SPE): This is an excellent technique for both cleaning up the sample and concentrating the analytes of interest.[10] A C18 or mixed-mode SPE cartridge could be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analytes from the sample matrix into an immiscible solvent, which is then evaporated and reconstituted in a clean solvent.[10]
-
-
Method Optimization:
-
Adjust the mobile phase pH to ensure your analyte and its degradants are in the optimal ionization state (likely positive ion mode for amines).
-
Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your compounds of interest.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Procedure
This protocol outlines the steps for subjecting this compound to various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at 0, 4, 8, 24, and 72 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Quench the reaction by adding a small amount of sodium sulfite solution if necessary.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and a solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Protocol 2: Representative LC-MS/MS Method
This is a general-purpose method suitable for the initial analysis of the stressed samples. Optimization will likely be required.
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent.[11]
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: ESI Positive.
-
MS Scan Range: m/z 50-1000.
-
MS/MS: Use targeted or data-dependent acquisition to obtain fragment spectra for the parent ion and any detected degradant peaks.
References
-
ResearchGate. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. [Link]
-
LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]
-
SciRP.org. (2021). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). [Link]
-
Preprints.org. (2024). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
PMC - NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
ScienceDirect. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. [Link]
-
European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
ResearchGate. N-Oxidation pathways of amphetamine. [Link]
-
PubChem. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. [Link]
-
PubMed. (2025). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. [Link]
-
SciSpace. The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine- Related. [Link]
-
Oxford Academic. (2014). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. [Link]
-
De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
mzCloud. (2016). 1 3 Benzodioxolyl N methylbutanamine MBDB. [Link]
-
NIST WebBook. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. [Link]
-
PubChem. (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine. [Link]
-
PubMed. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. [Link]
-
ResearchGate. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
Grokipedia. 1,3-Benzodioxole. [Link]
-
PrepChem.com. Synthesis of [[1-{(1,3-Benzodioxol-5-yl)methyl}propyl]thio]acetic acid. [Link]
-
UMass Lowell. Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]
-
BMRB. 2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]
-
Semantic Scholar. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. [Link]
-
University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]
-
MDPI. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. [Link]
-
Scribd. (2021). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. [Link]
-
Frontiers. (2023). Exploring the influence of free radicals on photolytic removal of nadolol from water: Mechanism of degradation and toxicity of intermediates. [Link]
-
PMC - NIH. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]
-
ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 11. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
Validation & Comparative
High-Resolution Analytical Profiling: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine . It is designed for analytical chemists and forensic researchers requiring definitive structural characterization, particularly to distinguish this compound from isobaric phenethylamine regioisomers (e.g., MBDB).
Executive Summary & Structural Context
This compound (hereafter Target-1 ) is a secondary amine formed via the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) and 2-aminobutane.[1]
-
Exact Mass: 207.1259 Da[1]
-
Critical Analytical Challenge: Target-1 is isobaric with the controlled substance MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)butan-2-amine).[1] While Mass Spectrometry (GC-MS) often yields identical base peaks (m/z 135) for both compounds, 1H NMR is the superior modality for unambiguous differentiation based on the chemical environment of the benzylic protons.
Comparative Analysis: NMR vs. GC-MS
For researchers validating synthetic intermediates or forensic samples, choosing the correct analytical "product" (methodology) is critical. The table below compares the performance of 1H NMR against the standard alternative, GC-MS.
| Feature | 1H NMR (600 MHz) | GC-MS (EI, 70 eV) | Verdict |
| Isomer Differentiation | High. Clearly distinguishes the benzylic methylene singlet (Target-1) from the methine multiplet (MBDB).[1] | Low. Both isomers produce m/z 135 (piperonyl cation) and m/z 72/44 amine fragments.[1] | NMR Wins for structural certainty.[1] |
| Sample Requirement | ~5–10 mg (non-destructive).[1] | < 1 mg (destructive).[1] | GC-MS Wins for trace sensitivity.[1] |
| Stereochemical Insight | Can determine diastereotopicity of benzylic protons due to the chiral center at C2'. | None (unless chiral column used). | NMR Wins for stereochemical analysis. |
| Quantification | Absolute purity determination (qNMR) without reference standards. | Requires calibrated reference standards. | NMR Wins for purity assay. |
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-fidelity spectral data, follow this self-validating protocol. This workflow minimizes solvent effects that can obscure the exchangeable amine proton.
Step 1: Solvent Selection[1]
-
Primary Choice: Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.[1]
-
Reasoning: Excellent solubility for the free base; clearly separates the methylenedioxy singlet (~5.9 ppm) from the solvent residual peak (7.26 ppm).
-
-
Alternative: DMSO-d₆ .
-
Use Case: If the sample is a hydrochloride salt. DMSO prevents the rapid exchange of the ammonium protons, allowing observation of the NH₂⁺ coupling.
-
Step 2: Sample Preparation
-
Weigh 10 mg of the analyte into a clean vial.
-
Add 0.6 mL of CDCl₃.
-
Filtration (Critical): Filter through a glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., NaBH₄ byproducts) which cause line broadening.
-
Equilibration: Allow the tube to sit in the probe for 5 minutes to reach thermal equilibrium (298 K).
Step 3: Acquisition Parameters (Standard 400-600 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative; increase to 10 s for qNMR).
-
Scans (NS): 16 (sufficient for >10 mg).[1]
-
Spectral Width: -2 to 14 ppm.[1]
1H NMR Spectral Analysis (Detailed Assignment)
The following data corresponds to the free base in CDCl₃.
Spectral Data Table
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Interpretation |
| 1 | Ar-H (C2) | 6.85 | Singlet (d) | 1H | ~1.5 | Isolated aromatic proton between oxygens and alkyl group.[1] |
| 2 | Ar-H (C6) | 6.75 | Doublet | 1H | 8.0 | Ortho-coupling to C5 proton. |
| 3 | Ar-H (C5) | 6.73 | Doublet | 1H | 8.0 | Ortho-coupling to C6 proton. |
| 4 | O-CH₂ -O | 5.93 | Singlet | 2H | - | Characteristic methylenedioxy bridge; extremely stable diagnostic peak.[1] |
| 5 | Ar-CH₂ -N | 3.68 | Singlet* | 2H | - | Key Differentiator. May appear as a tight AB-quartet due to the chiral center at C2'. |
| 6 | N-CH -Et | 2.58 | Multiplet | 1H | 6.3 | Methine of the sec-butyl group.[1] |
| 7 | CH-CH₂ -CH₃ | 1.45 | Multiplet | 2H | - | Diastereotopic methylene protons of the ethyl chain.[1] |
| 8 | CH-CH₃ | 1.05 | Doublet | 3H | 6.3 | Methyl group attached to the chiral center.[1] |
| 9 | CH₂-CH₃ | 0.89 | Triplet | 3H | 7.4 | Terminal methyl of the ethyl chain.[1] |
| 10 | NH | 1.30 | Broad s | 1H | - | Exchangeable; shift varies with concentration/water content.[1] |
*Note on Peak 5: In the presence of the chiral center at the sec-butyl group, the benzylic protons are diastereotopic. However, in CDCl₃ at room temperature, they often appear as a singlet or a very tight AB system unless a chiral solvating agent is added.
Mechanistic Insight: The "Isomer Trap"
In the isobaric isomer MBDB , the benzylic position is a CH₂-CH system. You would see a multiplet (dd) at ~2.6-3.0 ppm for the benzylic protons and a multiplet for the methine.
-
Target-1: Benzylic protons are isolated from the chiral center by a Nitrogen atom.[1] Signal = ~3.7 ppm (Singlet) .[1]
-
MBDB: Benzylic protons are directly attached to the chiral center. Signal = ~2.5-2.8 ppm (Multiplet) .[1]
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing this specific scaffold, emphasizing the differentiation from regulated phenethylamines.
Figure 1: Analytical decision tree for differentiating N-substituted benzodioxole amines.
Synthesis & Validation (Contextual Grounding)
To validate this spectrum, the compound is typically synthesized via Reductive Amination , a standard protocol in medicinal chemistry.
-
Reactants: Piperonal (1.0 eq) + 2-Aminobutane (1.1 eq).[1]
-
Solvent: Methanol or Dichloromethane (DCM).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1][3]
-
Mechanism: Formation of the imine intermediate followed by in-situ reduction.[1][3]
-
Note: Using NaBH₄ requires an initial imine formation step (dehydration), whereas STAB allows a one-pot procedure.[1]
-
Validation Check: The disappearance of the aldehyde proton (CHO, ~9.8 ppm) and the imine proton (~8.2 ppm) confirms the completion of the reduction.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (Isomer Comparison). NIST Chemistry WebBook.[1][4] [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Provides standard shifts for methylenedioxy ring systems). [Link]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 1971.[3] (Foundational protocol for reductive amination). [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Essential for identifying solvent residuals in amine analysis). [Link]
Sources
- 1. (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine | C12H17NO2 | CID 54585856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 1 3 Benzodioxolyl N methylbutanamine MBDB [mzcloud.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Comparative Bioactivity Analysis: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine versus Classical MDMA Analogs
This guide provides a comparative analysis of the bioactivity of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine against a selection of well-characterized 3,4-methylenedioxymethamphetamine (MDMA) analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development endeavors. We will delve into the structural nuances, receptor interaction profiles, and functional outcomes associated with these compounds, underpinned by established experimental methodologies.
Introduction: The Evolving Landscape of Empathogenic Compounds
The entactogen class of psychoactive compounds, exemplified by MDMA, has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD) and other psychiatric conditions. This has spurred the exploration of novel analogs with potentially improved therapeutic indices. This compound represents a lesser-known molecule within this chemical space. This guide aims to situate its potential bioactivity within the broader context of established MDMA analogs such as MDA, MDEA, and MBDB, by leveraging structure-activity relationships and established pharmacological data.
Structural Comparison and Putative Mechanistic Divergence
The bioactivity of phenethylamine derivatives is intrinsically linked to their structural characteristics, which govern their affinity and efficacy at various monoamine transporters and receptors.
This compound , while not extensively characterized in the scientific literature, possesses the core 1,3-benzodioxole moiety characteristic of MDMA and its analogs. The key structural divergence lies in the substitution at the amine. The N-methyl group of MDMA is replaced by a larger butan-2-amine group. This modification is anticipated to significantly influence its interaction with monoamine transporters.
MDMA (3,4-methylenedioxymethamphetamine) is a potent releaser of serotonin, and to a lesser extent, dopamine and norepinephrine, primarily through its interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
MDA (3,4-methylenedioxyamphetamine) , the N-demethylated metabolite of MDMA, exhibits a more pronounced neurotoxic profile and a greater affinity for SERT and NET compared to MDMA.
MDEA (3,4-methylenedioxy-N-ethylamphetamine) , also known as "Eve," generally displays a shorter duration of action and is considered to be less stimulating than MDMA.
MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) is a regioisomer of MDMA and is noted for its more "empathogenic" and less stimulating effects, with a higher selectivity for serotonin release.
The following diagram illustrates the hypothesized signaling cascade initiated by these compounds, leading to monoamine release.
Figure 2: Workflow for in vitro radioligand binding assays.
In Vitro Neurotransmitter Release Assays
These assays measure the ability of a compound to induce the release of monoamines from synaptosomes or cultured neurons.
Objective: To quantify the EC50 (effective concentration to elicit 50% of maximal release) for serotonin, dopamine, and norepinephrine.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Radiolabeling: Synaptosomes are preloaded with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]dopamine).
-
Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with buffer.
-
Compound Application: The test compound is added to the perfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected over time.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The EC50 for release is calculated.
Discussion and Future Directions
The absence of empirical data for this compound necessitates a degree of speculation based on structure-activity relationships. The larger N-butan-2-amine substituent, compared to the N-methyl group of MDMA, may sterically hinder its interaction with the monoamine transporters, potentially reducing its potency as a releaser. However, it could also confer a different selectivity profile, for instance, a higher affinity for SERT over DAT, which is often associated with more pronounced empathogenic effects and a lower abuse potential.
To rigorously characterize the bioactivity of this compound, the following experimental steps are recommended:
-
In vitro characterization: Conduct radioligand binding and neurotransmitter release assays as described above to determine its potency and selectivity at SERT, DAT, and NET.
-
In vivo behavioral studies: In animal models, assess its effects on locomotor activity, drug discrimination, and social interaction to profile its psychostimulant and empathogenic-like properties.
-
Metabolism and pharmacokinetic studies: Investigate its metabolic fate and pharmacokinetic profile to understand its duration of action and potential for the formation of active metabolites.
Conclusion
While MDMA and its classical analogs provide a solid framework for understanding the pharmacology of empathogenic compounds, the bioactivity of novel derivatives such as this compound remains to be elucidated. The experimental approaches outlined in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive substances. Such research is crucial for advancing our understanding of the structure-activity relationships that govern the therapeutic and adverse effects of this important class of molecules.
References
-
Title: The Pharmacology of Amphetamine and Related Stimulants Source: National Center for Biotechnology Information URL: [Link]
-
Title: The medicinal chemistry of ecstasy: the fifth generation of a designer drug. Source: National Center for Biotechnology Information URL: [Link]
-
Title: MDMA (Ecstasy) and its role in therapy. Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure-activity relationships of substituted amphetamines. Source: National Center for Biotechnology Information URL: [Link]
-
Title: The abuse potential of MDMA (3,4-methylenedioxymethamphetamine): an update. Source: National Center for Biotechnology Information URL: [Link]
A Comparative Guide to the Structural and Chemical Properties of N-Substituted Benzodioxole Amines and Piperonyl Acetone Derivatives
Abstract
The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a key structural motif found in a wide array of chemical compounds, from natural products to synthetic molecules with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This guide provides an in-depth structural and chemical comparison between two important classes of derivatives based on this scaffold: N-substituted benzodioxole amines, typified by N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine and its analogues, and piperonyl acetone derivatives. By examining their core structures, spectroscopic signatures, synthetic pathways, and chemical reactivity, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the key distinctions and relative merits of each compound class.
Core Structural Analysis: Amine vs. Ketone
The fundamental difference between these two families of compounds lies in the nature of the functional group attached to the 1,3-benzodioxole core via a short alkyl chain. This distinction—a secondary amine versus a ketone—governs their respective chemical properties, reactivity, and potential applications.
This compound and Analogues
This class of compounds features a nitrogen atom, making them basic in nature. The specific example, this compound, consists of the benzodioxole ring linked by a methylene (-CH2-) bridge to the nitrogen atom of a butan-2-amine side chain. A closely related and more widely studied analogue is N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[3][4][5]
-
Core Scaffold: 1,3-benzodioxole ring.
-
Linker: A methylene or ethylene bridge.
-
Functional Group: A secondary or primary amine. This group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts.
-
Chirality: The presence of a stereocenter, as in the butan-2-amine moiety, introduces chirality, leading to the existence of enantiomers which can exhibit different biological activities.[6]
Piperonyl Acetone and Derivatives
Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)-2-butanone, is a ketone.[7] Its derivatives are characterized by the carbonyl group (C=O) on the alkyl side chain.
-
Core Scaffold: 1,3-benzodioxole ring.
-
Linker: An ethyl bridge.
-
Functional Group: A ketone (carbonyl group). This group is polar and can act as a hydrogen bond acceptor, but not a donor. It is chemically neutral, not basic.
-
Reactivity: The carbonyl group is susceptible to nucleophilic attack and can participate in a variety of condensation and reduction reactions.
Comparative Visualization
The following diagram illustrates the fundamental structural differences between the two parent compounds.
Figure 1: Core scaffolds of N-substituted benzodioxole amines and piperonyl acetone.
Comparative Spectroscopic & Physicochemical Properties
The structural differences are clearly reflected in the spectroscopic and physicochemical properties of these compounds. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct signatures for the amine and ketone functionalities.[8]
| Property / Technique | N-Substituted Benzodioxole Amine (Representative) | Piperonyl Acetone Derivative (Representative) | Rationale for Difference |
| ¹H-NMR | O-CH₂-O: Singlet ~5.9-6.1 ppm[9][10]Ar-H: Multiplets ~6.6-6.9 ppm[9]N-H: Broad singlet, variable shift (1-5 ppm)Alkyl-H α to N: Multiplet ~2.5-3.5 ppm | O-CH₂-O: Singlet ~5.9 ppm[11]Ar-H: Multiplets ~6.6-6.8 ppmCH₂ α to C=O: Triplet ~2.7 ppmCH₃ α to C=O: Singlet ~2.1 ppm | The key diagnostic signals are the N-H proton in the amine and the sharp singlet for the methyl group adjacent to the carbonyl in the ketone. |
| ¹³C-NMR | O-CH₂-O: ~101 ppm[10]Aromatic C: ~108-148 ppm[10]Alkyl C α to N: ~40-60 ppm | C=O (Ketone): ~208 ppmO-CH₂-O: ~101 ppm[12]Aromatic C: ~108-147 ppmAlkyl C α to C=O: ~30-45 ppm | The most significant difference is the highly deshielded carbonyl carbon (~208 ppm) in the ketone, which is absent in the amine spectrum.[9][12] |
| IR Spectroscopy | N-H Stretch: Weak to medium, broad peak ~3300-3500 cm⁻¹[13]C-N Stretch: ~1000-1250 cm⁻¹O-CH₂-O Stretch: ~1250 cm⁻¹ and ~1040 cm⁻¹ | C=O Stretch (Ketone): Strong, sharp peak ~1715 cm⁻¹[9]No N-H Stretch O-CH₂-O Stretch: ~1250 cm⁻¹ and ~1040 cm⁻¹ | The presence of a strong C=O stretch is characteristic of the ketone, while the N-H stretch is a key indicator for the secondary amine.[9][13] |
| Physicochemical | Basicity: Basic (can form salts)Solubility: Higher water solubility when protonated.Hydrogen Bonding: Acts as H-bond donor and acceptor. | Basicity: NeutralSolubility: Generally lower water solubility.[14]Hydrogen Bonding: Acts as H-bond acceptor only. | The amine's ability to be protonated significantly impacts its solubility and handling properties compared to the neutral ketone. |
Synthesis and Chemical Reactivity
The synthesis strategies for these two classes of compounds diverge, starting from the common precursor, piperonal (1,3-benzodioxole-5-carbaldehyde).
Synthesis of N-Substituted Benzodioxole Amines via Reductive Amination
The most common and efficient method for synthesizing N-substituted amines from an aldehyde is reductive amination .[15][16] This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde (piperonal) with a primary amine (e.g., butan-2-amine), followed by in-situ reduction to the target secondary amine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of piperonal (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add butan-2-amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.
-
Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Causality Insight: Sodium borohydride is a mild reducing agent suitable for reducing the C=N bond of the imine without affecting the aromatic ring. More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, often allowing for a one-step mixing of all reactants.[17]
-
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC), slowly add water to quench the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of Piperonyl Acetone
Piperonyl acetone is typically synthesized via a two-step process starting from piperonal: an aldol condensation followed by hydrogenation.
Experimental Protocol: Synthesis of Piperonyl Acetone
-
Aldol Condensation: Dissolve piperonal (1.0 eq) in a large excess of acetone. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise while stirring at room temperature.[18]
-
Causality Insight: The basic conditions deprotonate acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of piperonal. The subsequent dehydration yields (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one (piperonylidene acetone).[14]
-
-
Isolation of Intermediate: After several hours, neutralize the reaction with a weak acid (e.g., acetic acid).[18] Evaporate the solvent and recrystallize the solid residue from a suitable solvent like methanol to obtain the unsaturated ketone intermediate.
-
Hydrogenation: Dissolve the intermediate in a solvent (e.g., ethanol) and add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Purification: Filter off the catalyst, remove the solvent under reduced pressure, and purify the resulting product, if necessary.
Synthesis Workflow Visualization
Figure 2: Divergent synthesis pathways from piperonal.
Potential Applications and Biological Context
The distinct functional groups of these compound classes lead to different applications.
-
N-Substituted Benzodioxole Amines: The amine functionality is a common pharmacophore. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated for their psychoactive properties and potential therapeutic applications.[6] The ability to form salts makes them suitable for formulation as pharmaceutical drugs. Their biological activity is often highly dependent on the specific N-substituents and stereochemistry.[6]
-
Piperonyl Acetone Derivatives: Piperonyl acetone itself is valued in the fragrance and flavor industry for its sweet, floral, and fruity notes.[19][20] It serves as a key intermediate in the synthesis of perfumes and flavor compositions.[19][21] Chemically, its primary role is as a building block, where the ketone functionality can be further modified to create more complex molecules.
Conclusion
This compound and piperonyl acetone represent two structurally and chemically distinct classes of compounds derived from the same 1,3-benzodioxole core. The former is a basic secondary amine synthesized via reductive amination, with properties lending themselves to pharmacological research. The latter is a neutral ketone, produced through an aldol condensation and subsequent hydrogenation, primarily used as a fragrance component and chemical intermediate. Their divergent synthesis routes, spectroscopic signatures, and reactivity profiles underscore the profound influence a single functional group can have on the overall character of a molecule. This guide provides the foundational knowledge for researchers to make informed decisions when selecting, synthesizing, or analyzing compounds based on the versatile 1,3-benzodioxole scaffold.
References
-
Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem. NIH. Available at: [Link]
-
Synthesis of piperonalacetone - PrepChem.com. Available at: [Link]
-
green route to the synthesis of piperonyl acetone , Hive Novel Discourse. Available at: [Link]
-
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine - NIST WebBook. Available at: [Link]
-
1,3-Benzodioxolyl-N-methylbutanamine (MBDB) - mzCloud. Available at: [Link]
- Synthetic method of piperonal - CN103936709A - Google Patents.
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]
-
(R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine - PubChem. NIH. Available at: [Link]
-
Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. NIH. Available at: [Link]
-
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | C12H17NO2 | CID 124844 - PubChem. NIH. Available at: [Link]
-
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine - SpectraBase. Available at: [Link]
-
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine - PMC. NIH. Available at: [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC. NIH. Available at: [Link]
-
1,3-Benzodioxol-5-amine - NIST WebBook. Available at: [Link]
-
(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. NIH. Available at: [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. NIH. Available at: [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. Available at: [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [webbook.nist.gov]
- 4. mzCloud – 1 3 Benzodioxolyl N methylbutanamine MBDB [mzcloud.org]
- 5. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | C12H17NO2 | CID 124844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperonyl acetone | 55418-52-5 [sigmaaldrich.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperonyl acetone(55418-52-5) 1H NMR spectrum [chemicalbook.com]
- 12. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. prepchem.com [prepchem.com]
- 19. Piperonyl acetone | 55418-52-5 [chemicalbook.com]
- 20. Piperonyl acetone CAS#: 55418-52-5 [m.chemicalbook.com]
- 21. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Determination of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Reference Standards
For researchers, scientists, and drug development professionals, the integrity of any scientific investigation hinges on the quality of the materials used. When working with novel or specialized compounds such as N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, a phenethylamine derivative with potential psychoactive properties, the establishment of purity is not merely a procedural step but a fundamental requirement for data reliability, reproducibility, and safety.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound reference standards. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
Understanding the Landscape of Reference Standards
Before purity can be measured, the quality of the yardstick itself—the reference standard—must be understood. For a compound like this compound, which is not a pharmacopeial article, standards are typically sourced from specialized chemical suppliers. These fall into several categories, each with distinct levels of characterization and documentation.
-
Certified Reference Material (CRM): The gold standard. A CRM is produced by an accredited body (meeting ISO 17034 standards) and comes with a certificate stating its property value (e.g., purity), measurement uncertainty, and metrological traceability.[1][2] The characterization is performed under an ISO/IEC 17025 accredited quality system.[2][3] These are suitable for use as primary calibrators.
-
Reference Material (RM): An RM is also thoroughly characterized under an ISO/IEC 17025 system, with its properties tested to be fit for its intended use, such as method validation and as a qualitative standard.[2] It provides a high degree of confidence but may lack the full metrological traceability of a CRM.[2]
-
Analytical Standard: This is a more general term for a high-purity substance intended for analytical use. While purity is typically high and confirmed by multiple techniques, the level of certification and documentation is less rigorous than for CRMs or RMs.[2]
-
In-house/Working Standard: When commercial standards are unavailable, laboratories may synthesize or purify their own material.[4] The burden of comprehensive characterization and purity assignment falls entirely on the laboratory, making the methods described in this guide critically important.
Table 1: Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Reference Material (RM) | Analytical Standard |
| Primary Use | Primary calibrator, quantitative analysis | Method validation, quality control | Routine qualitative & quantitative analysis |
| Accreditation | Manufactured under ISO 17034 & ISO/IEC 17025 | Characterized under ISO/IEC 17025 | Varies by manufacturer |
| Documentation | Certificate of Analysis with certified value & uncertainty | Certificate of Analysis with characterization data | Certificate of Analysis with purity data |
| Traceability | Metrologically traceable to SI units | Traceability established, but may not be to SI | Generally not traceable to SI units |
Orthogonal Analytical Approaches for Purity Verification
A single analytical technique is insufficient to declare a compound "pure." Impurities can be structural isomers, synthetic by-products, residual solvents, or degradation products, each of which may be invisible to a given method. Therefore, a multi-technique, or orthogonal, approach is required for a comprehensive purity assessment. The choice of method is dictated by the chemical properties of this compound and its likely impurities.
Caption: Orthogonal workflow for comprehensive purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic and synthetic chemistry labs for its high separation efficiency and definitive identification capabilities.[5][6] It is particularly adept at identifying volatile and semi-volatile impurities, including residual solvents from synthesis and closely related structural isomers.
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. Eluted compounds are then fragmented by electron ionization (EI), creating a unique mass spectrum ("fingerprint") that allows for structural elucidation.
-
Causality: For phenethylamines, GC-MS is invaluable. The fragmentation patterns often show characteristic ions resulting from alpha-cleavage of the amine side chain, providing clear structural information.[5] However, some larger or thermally labile molecules may degrade in the hot injector, necessitating derivatization or an alternative technique.
-
Experimental Protocol (GC-MS):
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the reference standard in a volatile solvent like methanol or ethyl acetate.
-
Instrument Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for phenethylamine derivatives.
-
Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1) to avoid column overload.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. (This program must be optimized).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is often estimated by area percent (Area of Main Peak / Total Area of All Peaks) * 100. Identify impurities by comparing their mass spectra to libraries (e.g., NIST, Wiley).
-
High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, ideal for non-volatile compounds and for accurately quantifying related substances.[7]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. A Diode Array Detector (DAD) measures absorbance across a range of UV wavelengths, providing spectral information that can help confirm peak identity and purity.
-
Causality: The benzodioxole ring system in the target molecule contains a strong chromophore, making it highly sensitive to UV detection. A reverse-phase C18 column is a logical starting point, as it effectively separates compounds based on hydrophobicity.[8][9] This method is crucial for detecting impurities that are not volatile enough for GC or that might co-elute in a GC system.
-
Experimental Protocol (HPLC-UV/DAD):
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL solution in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter.
-
Instrument Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. (Gradient must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210-400 nm. Monitor at a wavelength of maximum absorbance (e.g., ~285 nm).
-
-
Data Analysis: Calculate purity based on area percent at the primary monitoring wavelength. Peak purity algorithms using the DAD spectral data should be employed to check for co-eluting impurities.
-
Table 2: Hypothetical Purity Data Comparison
| Analyte | Technique | Purity (Area %) | Impurity 1 (RT/RI) | Impurity 2 (RT/RI) |
| Lot A | GC-MS | 99.2% | 0.5% (11.2 min) | 0.3% (13.5 min) |
| Lot A | HPLC-UV | 99.5% | 0.3% (8.9 min) | 0.2% (10.1 min) |
| Lot B | GC-MS | 98.1% | 1.1% (11.2 min) | 0.8% (14.1 min) |
| Lot B | HPLC-UV | 98.5% | 0.9% (8.9 min) | 0.6% (11.5 min) |
| Note: RT = Retention Time. Discrepancies between techniques are expected and highlight the need for an orthogonal approach. |
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary ratio method for purity determination, capable of providing SI-traceable results without requiring a reference standard of the analyte itself.[10][11]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[12][13] By adding a certified, stable internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a specific internal standard signal.[13]
-
Causality: This is the most powerful technique for assigning an absolute purity value to a reference standard. It is insensitive to most impurities unless their signals overlap with the analyte or internal standard signals chosen for quantification. This makes it an excellent self-validating system for certifying in-house or commercial standards.[10][12]
Caption: Workflow for purity determination by qNMR.
-
Experimental Protocol (¹H qNMR):
-
Preparation:
-
Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has protons that resonate in a clear region of the spectrum, and is soluble in the chosen NMR solvent.
-
Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into the same vial using a microbalance. Record weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a proton spectrum using quantitative parameters: long relaxation delay (d1 ≥ 5 * T₁ of the slowest relaxing proton), accurately calibrated 90° pulse, and sufficient scans for a high signal-to-noise ratio (>250:1).
-
-
Data Analysis & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Iₓ) and a signal from the internal standard (Iₛₜₐ).
-
Calculate the purity (Pₓ) using the following formula:
Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
ₓ = analyte; ₛₜₐ = internal standard
-
-
-
Conclusion: A Synthesis of Methods for Authoritative Purity
The purity assignment of a reference standard for a compound like this compound cannot be reliably achieved with a single method. Each technique provides a unique lens through which to view the sample's composition.
-
GC-MS excels at identifying volatile impurities and confirming identity.
-
HPLC-UV is superior for quantifying non-volatile, UV-active related substances.
-
qNMR provides a direct, absolute measure of the main component's purity against a certified standard, effectively anchoring the entire analysis.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]
-
New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2021). MDPI. [Link]
-
Drug reference materials. Cambridge Bioscience. [Link]
-
Development of Certified Reference Materials of Drug Abuse (Heroin, Etc) for Elimination of Measurement Error in Forensic Drugs. (2015). Walsh Medical Media. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Analytical method validation: A brief review. The Pharma Innovation Journal. [Link]
-
(PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
Guidelines on the use of reference materials in forensic drug analysis. ENFSI. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review. [Link]
-
C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Unodc. [Link]
-
Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021). PMC. [Link]
-
A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. (2004). PubMed. [Link]
-
Novel Method to Identify Illicit Designer Drugs Developed. (2016). Forensic Magazine. [Link]
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatographymass Spectrometry. ResearchGate. [Link]
-
Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs. [Link]
-
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. NIST WebBook. [Link]
-
bmse012560 2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine at BMRB. BMRB. [Link]
-
1,3-Benzodioxolylbutanamine. Wikipedia. [Link]
-
Analytical methods for diagnosis a mixture of narcotic substances in seized materials. (2018). ResearchGate. [Link]
-
Analytical Methods. MFDS. [Link]
-
resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. TSI Journals. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 3. Certified Reference Materials [sigmaaldrich.com]
- 4. enfsi.eu [enfsi.eu]
- 5. shimadzu.com [shimadzu.com]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rssl.com [rssl.com]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Synthesis of Benzodioxole Amines: Yields and Methodologies with Various Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The synthesis of amines derived from this scaffold is a critical step in the development of new chemical entities. This guide provides an in-depth, comparative analysis of common reductive amination strategies for the synthesis of benzodioxole amines, with a focus on the yields and practical considerations associated with different reducing agents. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific needs, balancing factors such as yield, selectivity, safety, and operational simplicity.
Introduction to Reductive Amination of Benzodioxole Derivatives
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[1][2] In the context of benzodioxole chemistry, commercially available starting materials like piperonal (3,4-methylenedioxybenzaldehyde) and 3,4-methylenedioxyphenyl-2-propanone (MDP2P) are common precursors.
The choice of reducing agent is paramount to the success of a reductive amination, directly impacting the reaction's yield, selectivity, and compatibility with other functional groups. This guide will compare the performance of several widely used reducing agents in the synthesis of benzodioxole amines.
Comparative Analysis of Reducing Agents
The selection of a reducing agent is a critical decision in the synthesis of benzodioxole amines. The following sections provide a detailed comparison of commonly employed reagents, highlighting their strengths and weaknesses.
Hydride Reducing Agents
Hydride reagents are a versatile class of reducing agents for reductive amination. Their reactivity and selectivity can be tuned by modifying the substituents on the boron or aluminum center.
-
Sodium Borohydride (NaBH₄) : A mild and inexpensive reducing agent, sodium borohydride is effective for the reduction of aldehydes and ketones.[3] In reductive aminations, it is typically added after the initial formation of the imine to avoid premature reduction of the starting carbonyl compound.[1][2] While cost-effective, this two-step, one-pot approach can sometimes lead to lower yields if imine formation is not complete or if the imine is unstable. However, in certain optimized procedures, such as the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) from MDP2P, yields of at least 90% have been reported.[4]
-
Sodium Cyanoborohydride (NaBH₃CN) : The presence of the electron-withdrawing cyano group makes NaBH₃CN less reactive than NaBH₄.[5] This attenuated reactivity is highly advantageous for reductive aminations as it allows for the selective reduction of the protonated imine (iminium ion) in the presence of the starting aldehyde or ketone.[1][6][7] This selectivity enables a one-pot reaction where the carbonyl compound, amine, and reducing agent can be mixed together under mildly acidic conditions (pH ~6-7), often leading to cleaner reactions and higher yields compared to NaBH₄.[8] However, a significant drawback of NaBH₃CN is its high toxicity and the potential to generate toxic hydrogen cyanide gas, especially under acidic conditions.[5][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often considered the reagent of choice for reductive amination, NaBH(OAc)₃ is a mild and selective reducing agent that offers several advantages over NaBH₃CN.[10] It is less toxic and does not generate cyanide byproducts. Its reactivity is also well-suited for the reduction of iminium ions over carbonyls, and it often provides higher yields and fewer side products compared to other methods.[10] Reactions with NaBH(OAc)₃ are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
-
Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent than the borohydrides, LiAlH₄ is capable of reducing a wider range of functional groups, including amides and nitriles.[8] While it can be used for reductive aminations, its high reactivity can lead to a lack of selectivity and the reduction of other functional groups within the molecule. It is also highly reactive with protic solvents, including water, and requires strictly anhydrous conditions for safe handling.[8]
Catalytic Hydrogenation
Catalytic hydrogenation is a green and efficient method for reductive amination, utilizing molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[11] This method is often high-yielding and avoids the use of stoichiometric metal hydride reagents, reducing waste. However, it requires specialized equipment for handling hydrogen gas under pressure and may not be suitable for substrates containing functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes. For the synthesis of primary amines from ketones, a cobalt-based catalyst has been shown to be effective under mild conditions (50°C and 10 bar H₂ pressure).[12]
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[3][13] A significant drawback of this reaction is the high temperatures typically required (160-170°C), which can lead to the formation of byproducts.[13] Furthermore, the primary product is often the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine, potentially lowering the overall yield.[3] While it is a one-pot procedure, the harsh conditions and potential for side reactions often make other methods preferable.[14]
Data Summary
The following table summarizes the comparative performance of different reducing agents in the synthesis of benzodioxole amines. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is a synthesis of reported yields and conditions from various sources for the reductive amination of benzodioxole derivatives or closely related aromatic carbonyl compounds.
| Reducing Agent | Substrate | Amine | Yield (%) | Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| NaBH₄ | MDP2P | Methylamine | >90[4] | 20[15] | 2 h[15] | Inexpensive, readily available. | Can reduce starting carbonyl, may require stepwise addition. |
| NaBH₃CN | MDP2P | Methylamine | Good (unspecified)[14] | Ambient[14] | Not specified | Selective for iminium ions, one-pot reaction. | Highly toxic, generates cyanide waste.[5][9] |
| NaBH(OAc)₃ | Aromatic Aldehydes/Ketones | Various | Generally high, often >90[10] | Room Temperature | 2-24 h[10] | High selectivity, high yields, non-toxic byproducts.[10] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (Co-catalyst) | Aromatic Ketones | Ammonia | 62-91[12] | 50-60[12] | 20 h[12] | Green, high atom economy. | Requires pressure equipment, catalyst can be sensitive. |
| Leuckart Reaction | MDP2P | Formamide | Moderate (unspecified)[16] | 165-170[17] | 24-36 h[17] | One-pot, inexpensive reagents. | High temperatures, often forms N-formyl byproduct, lower yields.[13][14] |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of benzodioxole amines using different reducing agents. Safety Precaution: These protocols are for informational purposes only and should be carried out by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.
Protocol 1: Reductive Amination of Piperonal with Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine using NaBH(OAc)₃.
Materials:
-
Piperonal (1.0 equiv)
-
Primary amine (e.g., methylamine, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperonal in DCE, add the primary amine at room temperature.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Reductive Amination of MDP2P with Sodium Borohydride
This protocol describes the synthesis of MDMA from MDP2P using NaBH₄.
Materials:
-
3,4-Methylenedioxyphenyl-2-propanone (MDP2P, 1.0 equiv)
-
Aqueous methylamine solution (40%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a cold mixture of MDP2P in methanol, add the aqueous methylamine solution.[15]
-
Cool the mixture to below 20°C.[15]
-
Slowly add sodium borohydride in portions, maintaining the temperature below 20°C.[15]
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 2 hours.[15]
-
Work-up of the reaction mixture typically involves acidification, extraction of neutral impurities, basification, and extraction of the amine product into an organic solvent.
-
The product can be isolated as the freebase or converted to a salt (e.g., hydrochloride) for purification by crystallization.
Protocol 3: Leuckart Reaction of MDP2P
This protocol is a general procedure for the Leuckart reaction to synthesize methamphetamine from P2P, which can be adapted for MDP2P.
Materials:
-
3,4-Methylenedioxyphenyl-2-propanone (MDP2P, 1.0 equiv)
-
N-methylformamide (5.7 equiv)
-
10 M Sodium hydroxide (NaOH) solution
-
37% Hydrochloric acid (HCl)
Procedure:
-
To MDP2P, add N-methylformamide with stirring.[17]
-
Gradually heat the mixture to 165-170°C and maintain this temperature for 24-36 hours.[17]
-
Cool the reaction mixture to room temperature and add 10 M NaOH solution.[17]
-
Reflux the mixture for 2 hours.[17]
-
After cooling, separate the organic layer.
-
Add 37% HCl to the organic layer and reflux for another 2 hours to hydrolyze the N-formyl intermediate.[17]
-
After cooling, the product can be isolated by basification and extraction.
Visualization of Synthetic Pathways
Reductive Amination Workflow
Caption: General workflow for the reductive amination of benzodioxole carbonyls.
Leuckart Reaction Pathway
Caption: Pathway of the Leuckart reaction, highlighting the N-formyl intermediate.
Conclusion
The synthesis of benzodioxole amines via reductive amination offers a range of options to the synthetic chemist. For high-yield, selective, and clean reactions with a broad substrate scope, sodium triacetoxyborohydride is often the superior choice, despite its higher cost. Sodium borohydride presents a more economical option, and with careful optimization of reaction conditions, can also provide high yields. Sodium cyanoborohydride offers excellent selectivity but is hampered by its toxicity. Catalytic hydrogenation is an attractive green alternative, particularly for large-scale synthesis, provided the appropriate equipment is available and the substrate is compatible. The Leuckart reaction , while historically significant, is generally less favorable due to its harsh conditions and lower yields of the desired free amine. The ultimate choice of reducing agent will depend on a careful consideration of the specific synthetic goals, available resources, and safety protocols.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536. [Link]
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]
-
Leuckart, R. (1885). Ueber eine neue und eine ältere Methode zur Darstellung substituirter Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Nair, A., et al. (2022). Improved Method of Synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A., & Chusov, D. (2019).
- Sorrell, T. N. (2002). Organic Chemistry (2nd ed.). University Science Books.
-
Swist, M., Wilamowski, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181–192. [Link]
- Verweij, A. M. (1992). Impurities in illicit amphetamine: a review.
- Wallis, E. S., & Lane, J. F. (1946). The Leuckart Reaction. Organic Reactions, 3, 267-307.
-
Wikipedia contributors. (2023, December 19). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]
-
Wikipedia contributors. (2024, January 28). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]
-
Reddit. (2020, February 17). working with NaBH(CN)3. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic-Chemistry.org. (n.d.). Leuckart-Wallach Reaction. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current medicinal chemistry, 9(23), 2023-2036.
- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).
-
Kim, J., et al. (2020). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PLoS ONE, 15(6), e0234429. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 359-373. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current organic chemistry, 10(11), 1225-1250.
- Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid-a convenient reagent for the reduction of Schiff bases. The Journal of Organic Chemistry, 44(8), 1368-1369.
- Zeynizadeh, B., & Faraji, F. (2008). Efficient and convenient reductive amination of aldehydes and ketones with NaBH4/zeolite H-ZSM-5. Journal of the Serbian Chemical Society, 73(10), 957-964.
- Ramachandran, P. V., & Gagare, P. D. (2017). Synthesis of sodium borohydride for energy applications. Journal of Energy Chemistry, 26(6), 1073-1081.
-
Borch, R. F., & Durst, H. D. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses, 51, 10. [Link]
-
Afanasyev, O. A., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(8), 983. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Wang, D., et al. (2018). One-pot transfer hydrogenation and reductive amination of polyenals. Green Chemistry, 20(15), 3521-3526. [Link]
- Skinner, H. F., et al. (2008). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB).
- CN108752310B - Preparation method of piperonal - Google P
-
PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
-
Senthamarai, T., et al. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry–A European Journal, 24(53), 14144-14148. [Link]
- Irfan, M., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(13), 2063-2071.
-
WIPO. (2023, February 23). WO/2023/019298 IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). [Link]
-
The University of Liverpool Repository. (n.d.). FROM TRANSFER HYDROGENATION TO TRANSAMINATION: NEW METHODS FOR THE PREPARATION OF N-HETEROCYCLES. [Link]
-
ResearchGate. (n.d.). Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]
-
Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES, 76(2), 909. [Link]
-
ResearchGate. (n.d.). Synthesis of sodium borohydride for energy applications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. scribd.com [scribd.com]
- 14. AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Executive Summary: Immediate Action Plan
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a secondary amine intermediate often utilized in the synthesis of bioactive alkaloids. Due to its structural characteristics (benzodioxole ring and secondary amine), it presents specific hazards regarding basicity, skin corrosion, and potential environmental persistence .
-
Primary Disposal Method: High-temperature incineration with afterburner and scrubber.
-
Prohibited Disposal: Do NOT flush down drains. Do NOT mix with oxidizing agents (risk of exothermic reaction or nitrosamine formation).
-
Immediate Hazard: Causes severe skin burns and eye damage (Category 1B). Treat as a corrosive base.
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand why specific protocols are in place. This is not just "organic waste"; it is a reactive intermediate.
| Feature | Property | Implication for Disposal |
| Functional Group | Secondary Amine | High Basicity (pH > 11). Incompatible with acids and oxidizers. Can form carcinogenic nitrosamines if mixed with nitrating agents. |
| Core Structure | 1,3-Benzodioxole | Lipophilic. High potential for bioaccumulation if released into waterways. Requires thermal destruction (incineration) to break the dioxole ring. |
| Physical State | Liquid/Oil (typically) | Requires leak-proof secondary containment. Viscosity may change with temperature. |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers. |
Pre-Disposal Stabilization & Segregation
Before this chemical leaves your bench, it must be stabilized. The most common cause of waste-stream accidents is improper segregation .
The Segregation Rule (The "Two-Stream" System)
You must segregate this amine into a specific waste stream to prevent dangerous side reactions.
-
Stream A (CORRECT): Basic Organic Waste.
-
Compatible with: Alcohols (Ethanol, Methanol), Ketones (Acetone), other non-halogenated organic bases.
-
Rationale: These solvents act as fuel during incineration.
-
-
Stream B (PROHIBITED): Oxidizers & Strong Acids. [1]
Spill Management (Immediate Contingency)
If a spill occurs during transfer:
-
Evacuate the immediate area if vapors are strong.
-
Neutralize cautiously with a weak acid absorbent (e.g., Citric acid-based spill kit) or use an inert absorbent (Vermiculite/Clay). Do not use strong mineral acids for neutralization as the heat of neutralization may vaporize the amine.
-
Collect absorbed material as hazardous solid waste (Label: "Amine-Contaminated Debris").
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents diversion or environmental release.
Phase 1: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal containers (aluminum/zinc) which can corrode or react with strong bases.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Phase 2: Labeling
Your label is the primary communication tool for the disposal facility. It must be explicit.
-
Standard Label: "Hazardous Waste - Organic Alkali"
-
Constituents: List "this compound" clearly. Do not use abbreviations like "Amine Intermediate."
-
Hazard Checkbox: Mark [x] Corrosive and [x] Toxic.
Phase 3: The Destruction Workflow
The following diagram illustrates the "Chain of Custody" from your lab bench to final thermal destruction.
Figure 1: Cradle-to-Grave disposal workflow ensuring thermal destruction and preventing environmental release.
Regulatory Compliance & Diversion Control
Because this compound contains a benzodioxole ring and an amine tail, it bears structural similarity to controlled substance precursors (e.g., MDMA/MDPV analogs). While it may be a legitimate research chemical, disposal must be documented to prevent diversion.
-
Chain of Custody: Maintain a log of the volume synthesized vs. volume disposed. Discrepancies can trigger regulatory audits.
-
RCRA Classification (USA):
-
Destruction Certificate: Always request a "Certificate of Destruction" from your waste management vendor to close the loop on your liability.
References & Authority
-
Fisher Scientific. (2021). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (Analogous Structure). Retrieved from
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,3-Benzodioxole derivatives. Retrieved from
-
Sigma-Aldrich. (2023). Technical Bulletin: Handling and Disposal of Organic Amines. Retrieved from
Sources
Personal protective equipment for handling N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Executive Summary & Core Directive
The "Precautionary Principle" applies immediately. As a Senior Application Scientist, I must clarify that N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine poses a dual-threat profile: Chemical Corrosivity (typical of secondary amines) and Pharmacological Potency (structural similarity to entactogens/psychoactive precursors like MBDB).
Do not treat this merely as a solvent or reagent.[1] Treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Your safety protocol must prioritize containment to prevent both operator exposure and cross-contamination of other research lines.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This molecule attacks biological systems through two vectors:
| Hazard Class | Mechanism of Action | Critical Risk |
| Corrosivity (Skin/Eye) | High pH (pKa ~10-11) leads to saponification of skin lipids and irreversible protein denaturation in eyes. | Permanent Eye Damage (Category 1) . Skin Burns (Category 1B). |
| Acute Toxicity | Systemic absorption via inhalation or dermal contact. Benzodioxole moiety may inhibit CYP450 enzymes, altering metabolism of other substances.[2] | Respiratory Sensitization & CNS effects. |
| Chemical Reactivity | Reacts exothermically with acids and oxidizers. Incompatible with copper, brass, and zinc alloys. | Formation of toxic Nitrosamines if exposed to nitrosating agents. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with secondary amines. Amines can permeate thin nitrile (< 0.1mm) in minutes without visible degradation.
A. Hand Protection (The "Double-Glove" Standard)
You must employ a Laminate Barrier strategy for all neat (undiluted) handling.
| Layer | Material Recommendation | Rationale |
| Inner Layer (Primary Barrier) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeable to amines and aromatics. >8 hours breakthrough time. Note: These are loose-fitting; dexterity is low. |
| Outer Layer (Mechanical/Grip) | Thick Nitrile (minimum 6 mil) | Protects the fragile inner laminate glove from tears and provides grip. Acts as a splash guard. |
| Inspection | Inflation Test | Before donning, trap air in the glove and squeeze to check for pinholes. |
B. Respiratory & Facial Protection
Engineering Controls (Fume Hood) are primary. PPE is secondary.
-
Primary Engineering Control: Chemical Fume Hood operating at 80–100 fpm face velocity.
-
Respiratory PPE (If outside hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Why P100? To capture any particulate salts if the amine has reacted with ambient acid vapors.
-
Why Full-Face? Half-masks leave eyes exposed to corrosive vapors.
-
-
Eye Protection: If working in a hood with the sash down, Chemical Splash Goggles (indirect vent) are mandatory. Safety glasses are unacceptable for corrosive liquids.
C. Body Protection[3][4][5][6]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt onto skin.
-
Apron: Chemical-resistant apron (Rubber or Neoprene) required during transfer of volumes > 50 mL.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the operation scale.
Caption: Hierarchy of Controls for selecting PPE based on operational scale and engineering control availability.
Operational Protocol: The "Closed-Loop" Transfer
Trustworthiness Check: This protocol minimizes atmospheric exposure, protecting both the scientist and the compound's purity.
Objective: Transfer liquid amine from stock bottle to reaction vessel.
-
Preparation:
-
Don PPE: Laminate gloves (inner) + Nitrile (outer) + Goggles + Lab Coat.
-
Place a disposable absorbent pad in the fume hood.
-
Ensure a container of 1M HCl or Citric Acid is nearby for immediate neutralization of drips.
-
-
Weighing (Liquid):
-
Do not pour. Use a glass syringe with a long needle (or cannula).
-
Insert needle into stock bottle. Withdraw required volume.
-
Wipe the needle tip with a Kimwipe dampened in ethyl acetate before moving across the bench (prevents unseen micro-droplets).
-
-
Quenching Spills:
Emergency & Disposal Procedures
Spill Response Workflow
If a spill > 5mL occurs, evacuate the immediate area and follow this logic:
Caption: Step-by-step logic for managing an amine spill, prioritizing neutralization.
Disposal Protocol
Never dispose of freebase amines directly into organic solvent waste drums (risk of exothermic reaction with acidic waste streams).
-
Neutralization: Dissolve waste amine in excess 1M HCl or H2SO4. Check pH to ensure it is < 5.
-
Labeling: Label the waste container clearly as "Acidic Organic Waste - Contains Amine Salts."
-
Segregation: Keep separate from Oxidizing Waste (Nitric acid/Peroxides) to prevent formation of explosive mixtures or nitrosamines.
References
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Amines. Centers for Disease Control and Prevention. [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
